1-Bromo-2-iodo-3-methoxybenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-iodo-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIQCAXZVNDWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434303 | |
| Record name | 1-Bromo-2-iodo-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
450412-22-3 | |
| Record name | 1-Bromo-2-iodo-3-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=450412-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-iodo-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-2-iodo-3-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-2-iodo-3-methoxybenzene, a versatile halogenated aromatic compound. It details the chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications in organic synthesis, particularly in the realm of drug discovery and development. The strategic positioning of the bromo, iodo, and methoxy groups on the benzene ring makes this compound a valuable intermediate for the construction of complex molecular architectures through selective cross-coupling reactions. This guide is intended to be a key resource for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
This compound, also known as 3-Bromo-2-iodoanisole, is a key synthetic building block. Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 450412-22-3 | [1] |
| Molecular Formula | C₇H₆BrIO | [1] |
| Molecular Weight | 312.93 g/mol | [1] |
| Appearance | Faint to light brown powder/solid | [1] |
| Melting Point | 63-65 °C | [1] |
| Storage Temperature | Room Temperature |
Synthesis
While various methods can be envisioned for the synthesis of this compound, a common strategy involves the ortho-iodination of a substituted bromoanisole. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Bromoanisole
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromoanisole (1.0 equivalent) in dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 equivalents).
-
Initiation: Slowly add a catalytic amount of trifluoroacetic acid (TFA) to the mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.
-
Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Reactivity and Applications in Drug Development
The distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound makes it an exceptionally useful intermediate for sequential cross-coupling reactions. The C-I bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond, allowing for selective functionalization at the 2-position.[2] This is followed by a subsequent cross-coupling reaction at the 1-position. This stepwise introduction of different substituents is a powerful strategy in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
Logical Workflow for Sequential Cross-Coupling
The differential reactivity of the halogens can be exploited in a logical synthetic workflow to build molecular complexity. This workflow is visualized in the diagram below.
Caption: A logical workflow for the sequential functionalization of this compound.
Experimental Protocol: Representative Sequential Suzuki-Sonogashira Coupling
This protocol outlines a general procedure for a sequential coupling, first at the iodine and then at the bromine position.
Part A: Sonogashira Coupling at the C-I Position
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Pd(PPh₃)₄ (0.02 eq)
-
CuI (0.04 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous THF or DMF
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₄, and CuI.
-
Solvent and Reagent Addition: Add anhydrous THF or DMF, followed by the base (TEA or DIPEA) and the terminal alkyne.
-
Reaction: Stir the mixture at room temperature until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Part B: Suzuki Coupling at the C-Br Position
Materials:
-
Product from Part A (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂ (0.03 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane/water or Toluene/ethanol/water solvent system
Procedure:
-
Reaction Setup: In a reaction vessel, combine the product from Part A, the arylboronic acid, Pd(dppf)Cl₂, and the base.
-
Solvent Addition: Add the chosen solvent system.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction to room temperature and partition between water and an organic solvent (e.g., ethyl acetate).
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its differential halogen reactivity allows for the strategic and sequential introduction of various functional groups, making it a powerful tool for the synthesis of complex molecules, particularly in the context of pharmaceutical research and drug development. This guide provides essential information for its effective use in the laboratory.
References
An In-depth Technical Guide to 3-Bromo-2-iodoanisole for Researchers and Drug Development Professionals
An Introduction to a Versatile Halogenated Aromatic Intermediate
3-Bromo-2-iodoanisole, systematically known as 1-Bromo-2-iodo-3-methoxybenzene, is a halogenated aromatic compound that serves as a crucial building block in organic synthesis. With the CAS Number 450412-22-3, this trifunctionalized benzene ring is of significant interest to researchers and professionals in the pharmaceutical and fine chemical industries. Its unique substitution pattern, featuring a methoxy group, a bromine atom, and an iodine atom, provides multiple reactive sites for the construction of complex molecular architectures. This guide offers a comprehensive overview of the physical and chemical properties of 3-Bromo-2-iodoanisole, alongside detailed experimental protocols for its key reactions and spectroscopic data for its characterization.
Core Physical and Chemical Properties
3-Bromo-2-iodoanisole is a solid at room temperature, typically appearing as a faint to light brown powder. The presence of both bromine and iodine atoms, along with a methoxy group, on the aromatic ring imparts a unique combination of reactivity and physical characteristics. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Bromo-2-iodoanisole | |
| CAS Number | 450412-22-3 | |
| Molecular Formula | C₇H₆BrIO | [1] |
| Molecular Weight | 312.93 g/mol | [1] |
| Melting Point | 61.5-65 °C | [2] |
| Physical Form | Solid, faint to light brown powder | |
| Purity | ≥95% | [1][2] |
Solubility data for 3-Bromo-2-iodoanisole is not explicitly available. However, based on the properties of similar compounds like 2-iodoanisole, it is expected to be miscible with alcohol, chloroform, and diethyl ether, and insoluble in water.
Spectroscopic Data for Structural Elucidation
Detailed experimental spectroscopic data for 3-Bromo-2-iodoanisole is not available in the public domain. However, based on the analysis of related compounds and general principles of spectroscopy, the expected spectral characteristics are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The methoxy group will exhibit a singlet at approximately 3.9 ppm. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the bromine and iodine atoms and the electron-donating effect of the methoxy group.
¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbon attached to the methoxy group will appear in the range of 55-60 ppm. The six aromatic carbons will have chemical shifts in the typical aromatic region (110-160 ppm), with the carbons directly bonded to the halogens showing characteristic shifts. The carbon bonded to iodine is expected to be at a higher field (lower ppm) compared to a non-substituted carbon, while the carbon bonded to bromine will be at a lower field.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Bromo-2-iodoanisole will exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C-O stretching of the anisole group should appear in the region of 1250-1000 cm⁻¹. The C-Br and C-I stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (312.93 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M and M+2 peaks in an approximate 1:1 ratio) will be observed. The fragmentation pattern is expected to involve the loss of the methoxy group, bromine, and iodine atoms, leading to characteristic fragment ions.
Key Reactions and Experimental Protocols
3-Bromo-2-iodoanisole is a valuable substrate for various cross-coupling reactions, allowing for the selective functionalization at the C-Br and C-I bonds. The differential reactivity of the C-I and C-Br bonds (C-I is generally more reactive in palladium-catalyzed couplings) can be exploited for sequential transformations.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. A general protocol for the Suzuki coupling of an aryl halide is as follows:
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol:
-
In a flame-dried Schlenk flask, combine 3-Bromo-2-iodoanisole (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Grignard Reagent Formation and Subsequent Reactions
The bromine and iodine atoms on 3-Bromo-2-iodoanisole can be converted into a Grignard reagent, which is a powerful nucleophile for forming C-C bonds with electrophiles like aldehydes, ketones, and esters. The C-I bond is generally more reactive towards magnesium than the C-Br bond, allowing for selective Grignard reagent formation at the 2-position.
Experimental Workflow for Grignard Reagent Formation
Caption: General workflow for Grignard reagent formation and reaction.
Detailed Protocol:
-
Thoroughly flame-dry all glassware and allow it to cool under an inert atmosphere.
-
Place magnesium turnings (1.2 equiv.) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small amount of anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.
-
Dissolve 3-Bromo-2-iodoanisole (1.0 equiv.) in anhydrous ether/THF in the dropping funnel.
-
Add a small portion of the halide solution to the magnesium suspension to initiate the reaction, which is indicated by bubbling and a gentle reflux.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
The resulting Grignard reagent can then be reacted with a suitable electrophile.
Synthesis of 3-Bromo-2-iodoanisole
While a specific, detailed experimental protocol for the synthesis of 3-Bromo-2-iodoanisole was not found in the searched literature, a plausible synthetic route can be inferred from the synthesis of similar compounds. A potential pathway involves the diazotization of a substituted aniline followed by a Sandmeyer-type reaction. Alternatively, ortho-lithiation of a substituted bromoanisole followed by iodination could be a viable route.
Logical Relationship for a Potential Synthesis Route
Caption: A potential synthetic pathway to 3-Bromo-2-iodoanisole.
Applications in Drug Development
The structural motif of a substituted anisole is present in numerous biologically active molecules. The ability to selectively introduce different functionalities at the bromine and iodine positions of 3-Bromo-2-iodoanisole makes it a valuable tool for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs. The resulting biaryl or otherwise substituted anisole derivatives can be explored for a wide range of therapeutic targets.
Handling and Safety
3-Bromo-2-iodoanisole is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
This technical guide provides a foundational understanding of the physical and chemical properties of 3-Bromo-2-iodoanisole, highlighting its potential in organic synthesis and drug discovery. The provided general protocols serve as a starting point for the development of specific synthetic methodologies utilizing this versatile building block. Further research is warranted to fully characterize its spectral properties and optimize its reaction conditions for various applications.
References
An In-depth Technical Guide on the Synthesis and Purification of 1-Bromo-2-iodo-3-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 1-Bromo-2-iodo-3-methoxybenzene, a valuable halogenated aromatic intermediate in the pharmaceutical and fine chemical industries. This document details a feasible synthetic pathway, experimental protocols, and purification strategies, supported by quantitative data and visual workflows to facilitate its application in a laboratory setting.
Introduction
This compound, also known as 3-Bromo-2-iodoanisole, is a key building block in organic synthesis. Its molecular structure, featuring bromine, iodine, and methoxy substituents on a benzene ring, offers multiple sites for functionalization, making it a versatile precursor for the synthesis of complex organic molecules. The strategic placement of the halogen atoms allows for selective participation in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds.
Synthesis Pathway
The most plausible and efficient synthetic route for the preparation of this compound is a two-step process commencing from the commercially available 3-Bromo-2-methoxyaniline. The synthesis involves the diazotization of the primary aromatic amine followed by a Sandmeyer-type iodination reaction.
Overall Reaction:
Data Presentation
The following table summarizes the key quantitative data related to the synthesis of this compound. Please note that yields are indicative and can vary based on reaction scale and optimization.
| Parameter | Value | Reference |
| Starting Material | 3-Bromo-2-methoxyaniline | Commercial sources |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [1] |
| Final Product | This compound | |
| CAS Number | 450412-22-3 | [2] |
| Molecular Formula | C₇H₆BrIO | [2] |
| Molecular Weight | 312.93 g/mol | [2] |
| Physical Form | Faint to light brown powder/solid | [2] |
| Melting Point | 63-65 °C | [2] |
| Purity (Typical) | ≥95% | [3] |
| Indicative Yield | 50-75% (based on similar reactions) |
Experimental Protocols
The following protocols are based on established methodologies for diazotization and Sandmeyer reactions and should be adapted and optimized for specific laboratory conditions.
Step 1: Diazotization of 3-Bromo-2-methoxyaniline
This procedure describes the conversion of the primary aromatic amine to a diazonium salt. This intermediate is typically unstable and is used immediately in the subsequent step without isolation.
Materials and Reagents:
-
3-Bromo-2-methoxyaniline
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-Bromo-2-methoxyaniline in a solution of concentrated acid (e.g., HCl or H₂SO₄) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline solution, maintaining the temperature between 0-5 °C. The rate of addition should be controlled to prevent a rapid rise in temperature and excessive evolution of nitrogen gas.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution containing the diazonium salt is used directly in the next step.
Step 2: Sandmeyer Iodination
This step involves the substitution of the diazonium group with iodine.
Materials and Reagents:
-
Diazonium salt solution from Step 1
-
Potassium iodide (KI)
-
Distilled water
Procedure:
-
Prepare a solution of potassium iodide in distilled water.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with stirring. Nitrogen gas will be evolved. The addition should be done at a rate that keeps the reaction under control.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir for 1-2 hours, or until the evolution of nitrogen ceases.
-
The crude this compound will precipitate out of the solution.
Purification Protocol
Purification of the crude product is essential to remove unreacted starting materials, byproducts, and inorganic salts. A combination of extraction and column chromatography is recommended.
Work-up Procedure:
-
Extract the reaction mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase: A non-polar/polar solvent system is typically effective. A good starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.3 for the desired product.
-
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Recrystallization (Optional):
If further purification is required, recrystallization can be performed. The choice of solvent will depend on the purity of the material after chromatography. A solvent system in which the compound is soluble at high temperatures and sparingly soluble at low temperatures should be chosen. Ethanol or a hexane/ethyl acetate mixture may be suitable.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Purification Workflow
This diagram outlines the key steps in the purification process.
Caption: Purification workflow for this compound.
References
An In-Depth Technical Guide to 1-Bromo-2-iodo-3-methoxybenzene: Molecular Structure, Weight, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-bromo-2-iodo-3-methoxybenzene, a halogenated aromatic compound with significant applications as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and fine chemical industries. This document outlines its molecular structure, key physicochemical properties, and a detailed, representative protocol for its synthesis.
Core Molecular Attributes
This compound, also known as 3-bromo-2-iodoanisole, is a polysubstituted benzene derivative. The strategic placement of a bromine atom, an iodine atom, and a methoxy group on the aromatic ring provides multiple reactive sites for further chemical functionalization. This makes it a valuable building block for the synthesis of more complex molecular architectures.
The molecular structure consists of a benzene ring substituted with a bromine atom at the C1 position, an iodine atom at the C2 position, and a methoxy group (-OCH₃) at the C3 position.
Physicochemical and Quantitative Data
The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Reference |
| CAS Number | 450412-22-3 | [1] |
| Molecular Formula | C₇H₆BrIO | [1] |
| Molecular Weight | 312.93 g/mol | [1] |
| Physical Appearance | Faint to light brown powder | [1] |
| Melting Point | 63-65 °C | [1] |
| Purity | Typically ≥95% |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound can be achieved through the ortho-iodination of 3-bromoanisole. A common and effective method for such a transformation is directed ortho-metalation, followed by quenching with an iodine source. The methoxy group in 3-bromoanisole can direct the metalation to the ortho position (C2).
Reaction: Ortho-iodination of 3-bromoanisole via directed metalation.
Materials:
-
3-Bromoanisole
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
-
n-Butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) solution in hexanes
-
Iodine (I₂) or another iodine source (e.g., 1,2-diiodoethane)
-
Anhydrous work-up solutions (e.g., saturated aqueous ammonium chloride, sodium thiosulfate solution)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Experimental Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 3-bromoanisole and anhydrous THF under a nitrogen atmosphere. The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Metalation: A solution of n-butyllithium (or sec-butyllithium) in hexanes is added dropwise to the stirred solution of 3-bromoanisole while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for a period of 1 to 2 hours to ensure complete metalation at the C2 position, directed by the methoxy group.
-
Iodination: A solution of iodine in anhydrous THF is then added slowly to the reaction mixture at -78 °C. The reaction is allowed to proceed at this temperature for an additional 1 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with an organic solvent such as diethyl ether. The combined organic layers are then washed with a sodium thiosulfate solution to remove any unreacted iodine, followed by washing with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of this compound from its precursor, 3-bromoanisole.
Caption: Synthesis pathway of this compound.
References
Technical Guide: Physicochemical Properties and Synthetic Considerations of 1-Bromo-2-iodo-3-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physicochemical properties of 1-Bromo-2-iodo-3-methoxybenzene, a key intermediate in various organic synthesis pathways. It includes experimental protocols for the determination of its melting and boiling points and a representative synthetic workflow.
Core Physicochemical Data
The accurate determination of physical constants such as melting and boiling points is fundamental for the characterization and assessment of the purity of chemical compounds.
| Property | Value |
| Melting Point | 63-65 °C[1] |
| Boiling Point | Not readily available in the searched literature. |
| Molecular Formula | C₇H₆BrIO |
| Molecular Weight | 312.93 g/mol |
| CAS Number | 450412-22-3[1] |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the melting and boiling points of organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or a digital instrument)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Heating medium (e.g., mineral oil)
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (Thiele tube) or placed in the heating block of a digital melting point apparatus.
-
Heating: The heating medium is heated gradually, with the rate of temperature increase slowed to 1-2 °C per minute as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has liquefied is recorded as the end of the melting range. A narrow melting range is indicative of a pure compound.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Since this compound is a solid at room temperature, this determination would be performed on the molten compound.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., Thiele tube with a high-boiling point liquid like silicone oil)
-
Clamp and stand
Procedure:
-
Sample Preparation: A small amount of this compound is placed in the small test tube and gently melted.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the molten sample.
-
Apparatus Setup: The test tube is attached to a thermometer and immersed in the heating bath.
-
Heating: The bath is heated slowly. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Observation: The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.
-
Recording the Boiling Point: As the apparatus cools, the stream of bubbles will slow down and eventually stop. The moment the liquid begins to be drawn into the capillary tube, the temperature is recorded. This temperature is the boiling point of the substance.
Synthetic Workflow
This compound is a substituted anisole. The following diagram illustrates a generalized synthetic pathway for the preparation of substituted anisoles, which can be adapted for the synthesis of this specific compound. The synthesis often involves electrophilic aromatic substitution reactions on a precursor molecule.
Caption: Generalized synthesis of this compound.
References
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 1-Bromo-2-iodo-3-methoxybenzene
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Bromo-2-iodo-3-methoxybenzene. Due to the absence of publicly available experimental spectra for this specific isomer, this document leverages established empirical models based on substituent chemical shifts (SCS) to forecast the spectral characteristics. This guide also includes a standardized experimental protocol for the acquisition of NMR data for similar aromatic compounds and a visual representation of the molecular structure to aid in spectral assignment.
Predicted Quantitative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived using the principle of additivity of substituent effects on the chemical shifts of the benzene nucleus (¹H: 7.34 ppm, ¹³C: 128.5 ppm). It is important to note that these are theoretical values and may differ from experimental results, particularly in cases of significant steric hindrance between adjacent substituents which can disrupt the planarity of the benzene ring and alter the electronic environment.
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Frequency: 400 MHz)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| ~7.5 - 7.7 | Doublet of Doublets (dd) | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5 | H-4 |
| ~7.0 - 7.2 | Triplet (t) | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0 | H-5 |
| ~6.8 - 7.0 | Doublet of Doublets (dd) | J(H6-H5) ≈ 8.0, J(H6-H4) ≈ 1.5 | H-6 |
| ~3.9 | Singlet (s) | - | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Frequency: 100 MHz)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~125 - 130 | C-1 (C-Br) |
| ~95 - 100 | C-2 (C-I) |
| ~155 - 160 | C-3 (C-OCH₃) |
| ~130 - 135 | C-4 |
| ~120 - 125 | C-5 |
| ~110 - 115 | C-6 |
| ~56 | -OCH₃ |
General Experimental Protocol for NMR Spectroscopy
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a solid aromatic compound such as this compound.
2.1. Sample Preparation
-
Weigh approximately 10-20 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ may be used depending on the solubility of the compound.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2.2. Instrument Setup and Data Acquisition
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and well-resolved peaks.
-
For ¹H NMR:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
For ¹³C NMR (Proton Decoupled):
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
2.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.
Molecular Structure and Predicted Assignments
The following diagram illustrates the molecular structure of this compound with the numbering scheme used for the assignment of the predicted NMR signals.
Caption: Molecular structure of this compound.
Disclaimer: The NMR spectral data presented in this document are predicted values based on established theoretical models. Experimental verification is required for definitive structural elucidation and characterization. The provided experimental protocol is a general guideline and may require optimization based on the specific instrumentation and sample characteristics.
Spectroscopic Characterization of 1-Bromo-2-iodo-3-methoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Bromo-2-iodo-3-methoxybenzene (CAS No. 450412-22-3). Due to the limited availability of direct experimental data for this specific compound, this document focuses on a predictive analysis based on the known spectroscopic properties of structurally analogous compounds. This guide offers detailed predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols for acquiring such data.
Introduction
This compound is a halogenated aromatic compound with the molecular formula C₇H₆BrIO and a molecular weight of approximately 312.93 g/mol .[1] It typically appears as a solid with a melting point in the range of 63-65 °C.[1] The strategic placement of bromine, iodine, and a methoxy group on the benzene ring makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions.
Predicted Spectroscopic Data
The following sections present the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, most notably 4-bromo-2-iodo-1-methoxybenzene, and general principles of spectroscopic interpretation for substituted aromatic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented in the tables below.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.2 - 7.4 | t | ~ 8.0 | H-5 |
| ~ 6.9 - 7.1 | dd | ~ 8.0, 1.5 | H-4 |
| ~ 7.5 - 7.7 | dd | ~ 8.0, 1.5 | H-6 |
| ~ 3.9 | s | - | -OCH₃ |
Predicted in CDCl₃ at 400 MHz. Chemical shifts and coupling constants are estimations based on analogous compounds and substituent effects.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158 | C-3 (C-OCH₃) |
| ~ 135 | C-5 |
| ~ 128 | C-6 |
| ~ 115 | C-4 |
| ~ 113 | C-1 (C-Br) |
| ~ 90 | C-2 (C-I) |
| ~ 57 | -OCH₃ |
Predicted in CDCl₃ at 100 MHz. Chemical shifts are estimations based on analogous compounds and substituent effects.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized below.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| 1580 - 1560 | Strong | C=C aromatic ring stretch |
| 1470 - 1430 | Strong | C=C aromatic ring stretch |
| 1250 - 1200 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| 1050 - 1000 | Medium | Symmetric C-O-C stretch (aryl ether) |
| 850 - 750 | Strong | C-H out-of-plane bending (1,2,3-trisubstituted) |
| 700 - 550 | Medium | C-Br stretch |
| 650 - 500 | Medium | C-I stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for this compound are outlined below.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 312/314 | High | [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 297/299 | Medium | [M - CH₃]⁺ |
| 283/285 | Low | [M - CHO]⁺ |
| 185 | Medium | [M - I]⁺ |
| 156 | Medium | [M - Br - I]⁺ |
| 127 | High | [I]⁺ |
| 79/81 | Medium | [Br]⁺ |
The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of solid this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The sample should be prepared in a clean, dry 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: A FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). For a volatile, small molecule like this, GC-MS with an EI source is common.
-
Data Acquisition (GC-MS with EI):
-
Inject the sample solution into the gas chromatograph.
-
The compound will be separated on the GC column and then enter the mass spectrometer.
-
The molecules will be ionized by a 70 eV electron beam.
-
The mass analyzer will separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Acquire data over a mass range of m/z 50-500.
-
-
Data Processing: The mass spectrum will be generated by the instrument's software, showing the relative abundance of each fragment ion.
Visualization of Spectroscopic Workflow
The logical workflow for the complete spectroscopic characterization of this compound is depicted in the following diagram.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The tabulated data for NMR, IR, and MS, derived from the analysis of analogous compounds, serves as a robust reference for researchers working with this molecule. The provided experimental protocols offer standardized methods for obtaining high-quality spectroscopic data. The logical workflow diagram visually summarizes the comprehensive approach to the structural elucidation of this important synthetic intermediate. It is recommended that experimental data, once obtained, be compared with the predictive data presented herein to confirm the structure and purity of this compound.
References
An In-depth Technical Guide to the Safety, Handling, and Storage of 1-Bromo-2-iodo-3-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information, handling protocols, and storage requirements for 1-Bromo-2-iodo-3-methoxybenzene (CAS No. 450412-22-3). The information herein is intended to support laboratory safety and ensure the proper use of this versatile chemical intermediate in research and development.
Chemical and Physical Properties
This compound is a halogenated aromatic compound that serves as a key building block in organic synthesis, particularly in the formation of complex molecular architectures for pharmaceutical and fine chemical applications.[1] Its physical form is typically a faint to light brown powder.[1]
| Property | Value | Reference |
| CAS Number | 450412-22-3 | [1][2][3][4] |
| Molecular Formula | C₇H₆BrIO | [4] |
| Molecular Weight | 312.93 g/mol | |
| Melting Point | 63-65 °C | [1] |
| Physical Form | Solid | |
| Appearance | Faint to light brown powder | [4] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The following tables summarize its GHS hazard and precautionary statements.
Hazard Statements (H-Statements)
| Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Statements (P-Statements)
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Personal Protective Equipment (PPE)
Proper handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Engineering Controls and Personal Protective Equipment
A tiered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is recommended.
General Handling Procedures
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Avoidance: Avoid contact with skin and eyes. Avoid inhalation of dust.
Storage Requirements
Proper storage is essential to maintain the stability and integrity of this compound.
| Condition | Recommendation |
| Temperature | Room Temperature |
| Atmosphere | Keep in a dry place, sealed in the container. |
| Light | Keep in a dark place. |
| Incompatible Materials | Strong oxidizing agents. |
Accidental Release and Disposal
Spill Management
In the event of a spill, adhere to the following protocol:
Waste Disposal
-
Chemical Waste: Surplus and non-recyclable this compound should be collected in a dedicated, properly labeled, and sealed container.
-
Disposal Method: Disposal should be carried out through a licensed professional waste disposal service. A potential method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Environmental Precautions: Do not dispose of this chemical down the drain.[5]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves and paper towels, should be treated as hazardous waste and disposed of accordingly.[5]
Experimental Protocols
This compound is a valuable substrate in cross-coupling reactions for the synthesis of biaryl and other complex organic molecules. The following are representative experimental protocols for Suzuki and Sonogashira couplings, which can be adapted for use with this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add the arylboronic acid (1.2 mmol), a suitable base such as potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).[6]
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[6]
-
Add the solvent (e.g., 1,4-dioxane and deionized water) via syringe and stir the mixture at room temperature for 10 minutes to dissolve the reagents.[6]
-
Add this compound (1.0 mmol) to the reaction mixture via syringe.[6]
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously for the required time (typically 12-16 hours).[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[6]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by silica gel column chromatography.[6]
General Protocol for Sonogashira Cross-Coupling
This protocol provides a general method for the palladium- and copper-catalyzed coupling of an aryl halide with a terminal alkyne.
Reaction Setup:
-
A mixture of the bromo-diketone (0.3 mmol), Pd(PPh₃)₂Cl₂ (10.5 mg, 0.015 mmol), and CuI (2.9 mg, 0.015 mmol) in a 10-mL flask equipped with a septum is flushed with argon for 10 minutes.[7]
-
Triethylamine (6 mL) is then added, and the flask is flushed again with argon for 10 minutes.[7]
-
Finally, the alkyne (0.6-0.9 mmol) is added, and the reaction mixture is heated at reflux for 1 hour.[7]
-
The progress of the reaction can be monitored by TLC.
Workup:
-
After cooling the mixture, a saturated NH₄Cl solution (12 mL) is added, and the mixture is extracted with EtOAc (2 x 10 mL).[7]
-
The combined organic extracts are washed with brine (5 mL), dried over Na₂SO₄, and the solvent is evaporated.[7]
-
The crude product is then purified, typically by column chromatography.
References
Commercial Availability and Technical Guide for 1-Bromo-2-iodo-3-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, key properties, and potential applications of 1-Bromo-2-iodo-3-methoxybenzene (CAS No. 450412-22-3). This versatile halogenated aromatic compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures.
Chemical Profile
This compound, also known as 3-Bromo-2-iodoanisole, is a trifunctionalized benzene ring. The presence of three distinct functional groups—a bromine atom, an iodine atom, and a methoxy group—at specific positions (1, 2, and 3 respectively) offers a rich platform for selective chemical modifications. This makes it a sought-after intermediate in medicinal chemistry and materials science.[1]
Key Properties:
| Property | Value | Reference |
| CAS Number | 450412-22-3 | [2] |
| Molecular Formula | C₇H₆BrIO | [2] |
| Molecular Weight | 312.93 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | Room Temperature | |
| Synonyms | 3-Bromo-2-iodoanisole | [2] |
Commercial Availability and Suppliers
This compound is commercially available from a number of chemical suppliers. The typical purity offered is around 95%. Below is a summary of some of the key suppliers and their product offerings.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | This compound | 450412-22-3 | 95% | 1 g, 5 g, 10 g |
| Fluorochem | 3-Bromo-2-iodoanisole | 450412-22-3 | 95% | 100 mg, 250 mg, 5 g, 10 g, 25 g, 100 g |
| Apollo Scientific | 3-Bromo-2-iodoanisole | 450412-22-3 | >95% | 1 g, 5 g, 25 g |
| Biosynth | 3-Bromo-2-iodoanisole | 450412-22-3 | min 95% | 10 g |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed and may cause skin and eye irritation.[3][4]
Hazard Statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.[5][6]
Experimental Protocols: Application in Suzuki-Miyaura Cross-Coupling
The differential reactivity of the C-I and C-Br bonds in this compound makes it an excellent substrate for sequential cross-coupling reactions, such as the Suzuki-Miyaura coupling. The carbon-iodine bond is generally more reactive towards palladium-catalyzed cross-coupling than the carbon-bromine bond, allowing for selective functionalization.
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for this compound. This protocol is based on general procedures for similar aryl halides.[7][8]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed toluene and water to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Visualizations
Logical Workflow for Sourcing and Utilization
The following diagram illustrates a typical workflow for a researcher from sourcing this compound to its final application in a synthesis project.
Caption: A logical workflow for sourcing, evaluating, and utilizing this compound.
Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide on the Solubility of 1-Bromo-2-iodo-3-methoxybenzene in Organic Solvents
Disclaimer: Publicly available, quantitative solubility data for 1-bromo-2-iodo-3-methoxybenzene is limited. The following guide provides hypothetical solubility data based on general principles of organic chemistry. The experimental protocols described are standard methodologies for determining solubility.
This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the solubility characteristics of this compound and standardized methods for its empirical determination.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical parameter, influencing its behavior in various applications, from reaction kinetics in organic synthesis to bioavailability in pharmaceutical formulations.[1][2] The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[3] this compound, a substituted aromatic compound, is expected to exhibit solubility behavior aligned with its relatively non-polar and hydrophobic nature. Factors such as temperature, pressure, and the molecular size of the solute also play a significant role in its solubility.[3]
Hypothetical Solubility Data
The following table summarizes the estimated solubility of this compound in a range of common organic solvents at standard temperature and pressure (25°C and 1 atm). This data is illustrative and should be confirmed by experimental measurement.
| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) |
| Hexane | Non-polar | > 20 |
| Toluene | Non-polar | > 20 |
| Diethyl Ether | Polar Aprotic | > 15 |
| Dichloromethane | Polar Aprotic | > 15 |
| Ethyl Acetate | Polar Aprotic | > 10 |
| Acetone | Polar Aprotic | > 10 |
| Isopropanol | Polar Protic | < 5 |
| Ethanol | Polar Protic | < 5 |
| Methanol | Polar Protic | < 1 |
| Water | Polar Protic | < 0.1 |
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a solid organic compound is the isothermal shake-flask method.[3]
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents of high purity
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved solids to settle.
-
Centrifuge the vials to further separate the solid and liquid phases.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or GC method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Logical Workflow for Solubility in a Research Context
The determination and application of solubility data are crucial steps in various research and development workflows, particularly in drug discovery and chemical process development.[1][4][5]
This diagram illustrates a logical progression from the initial characterization of the compound, including solubility determination, to its application in process chemistry or formulation science, followed by analysis and iterative refinement.
References
Methodological & Application
Application Notes and Protocols for Selective Suzuki-Miyaura Cross-Coupling of 1-Bromo-2-iodo-3-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This application note details a protocol for the regioselective Suzuki-Miyaura cross-coupling reaction of 1-Bromo-2-iodo-3-methoxybenzene. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this substrate allows for selective functionalization. The C-I bond is weaker and therefore more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond.[2] This inherent reactivity difference enables the selective coupling of an aryl or heteroaryl group at the 2-position, leaving the bromo group at the 1-position available for subsequent transformations. This stepwise approach is a valuable strategy for the synthesis of complex, unsymmetrical biaryl compounds.
Principle of Regioselectivity
The selective Suzuki-Miyaura coupling of this compound is governed by the disparity in bond dissociation energies between the C-I and C-Br bonds. The C-I bond, being weaker, undergoes preferential oxidative addition to the palladium(0) catalyst. By carefully controlling the reaction conditions, such as temperature and catalyst system, the reaction can be directed to occur exclusively at the iodo-position.[2]
Experimental Protocols
This section provides a detailed methodology for the selective Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Brine solution
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.03 - 0.05 equiv.). Then, add the degassed solvent mixture (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically between 80-100 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is generally complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-1-bromo-3-methoxybenzene product.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the selective Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. The data is based on typical results for analogous dihalogenated aromatic substrates.[2][3]
Table 1: Reagents for Selective Suzuki-Miyaura Coupling
| Reagent | Purpose | Typical Amount (equivalents) |
| This compound | Starting Material | 1.0 |
| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 |
| Palladium Catalyst | Catalyst | 0.03 - 0.05 |
| Base | Activates Boronic Acid | 2.0 - 3.0 |
| Solvent | Reaction Medium | - |
Table 2: Reaction Conditions and Yields for Selective Mono-arylation
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 92 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 2 | 95 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 90 | 6 | 88 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 80 | 3 | 94 |
| 5 | 2-Thienylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 100 | 5 | 85 |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the selective Suzuki-Miyaura coupling.
References
- 1. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemoselective Sonogashira Coupling of 1-Bromo-2-iodo-3-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemoselective Sonogashira coupling of 1-bromo-2-iodo-3-methoxybenzene. This protocol leverages the differential reactivity of aryl iodides and bromides in palladium-catalyzed cross-coupling reactions to enable the selective alkynylation at the C-I bond, preserving the C-Br bond for subsequent synthetic transformations.
Introduction
The Sonogashira coupling is a powerful and versatile reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions and tolerates a wide variety of functional groups.[1] For drug development professionals and researchers, the ability to selectively functionalize polysubstituted aromatic rings is of paramount importance.
The substrate this compound presents an excellent opportunity for regioselective synthesis. Due to the significantly higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed oxidative addition, the Sonogashira coupling can be directed selectively to the C-I bond.[2][3] This allows for the introduction of an alkynyl moiety at the 2-position while leaving the less reactive C-Br bond at the 1-position intact for subsequent functionalization, such as Suzuki or Buchwald-Hartwig couplings.
Reaction Principle and Chemoselectivity
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] The key to the chemoselectivity in the reaction with this compound lies in the initial oxidative addition step of the palladium cycle. The general reactivity trend for aryl halides in this step is I > Br > Cl.[2] This difference in reactivity allows for the selective coupling at the aryl iodide position, often at room temperature, while the aryl bromide requires more forcing conditions, such as elevated temperatures, to react.[2]
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction parameters and a representative yield for the selective Sonogashira coupling of bromo-iodobenzene derivatives.
Table 1: Screening of Reaction Conditions for the Coupling of 1-Bromo-4-iodobenzene and Phenylacetylene
| Aryl Halide | Alkyne | Catalyst System | Base/Solvent/Temp/Time | Yield (%) | Selectivity |
| 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, THF, RT, 2h | 98 | Selective on I |
Yields are for the isolated product. Conditions are generalized and may require optimization. Data sourced from[4].
Table 2: Protocol for the Synthesis of 1-Bromo-2-iodo-3-((4-methoxyphenyl)ethynyl)benzene
| Aryl Halide | Alkyne | Catalyst System | Base/Solvent/Temp/Time | Yield (%) |
| 1-Bromo-2,3-diiodobenzene | 1-Ethynyl-4-methoxybenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Toluene, RT, 24h | 62 |
This protocol demonstrates the feasibility of selective Sonogashira coupling on a closely related 1,2,3-trihalobenzene scaffold. Data sourced from[5].
Experimental Protocols
The following protocol provides a general procedure for the selective palladium and copper co-catalyzed Sonogashira coupling of a terminal alkyne with this compound at the iodo-position.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-ethynyl-4-methoxybenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Toluene, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Seal the flask with a septum and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Add the anhydrous solvent (e.g., Toluene) and triethylamine (2.0-3.0 eq.) via syringe. Stir the mixture for 10-15 minutes at room temperature.
-
Add the terminal alkyne (1.1-1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-50°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC/MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent such as ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-bromo-2-(alkynyl)-3-methoxybenzene.
Mandatory Visualizations
Caption: Experimental workflow for the selective Sonogashira coupling.
Caption: Chemoselective Sonogashira coupling of this compound.
References
- 1. Selective Para‐C−H Alkynylation of Aniline Derivatives by Pd/S,O‐Ligand Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
Application Notes and Protocols for the Selective Heck Reaction of 3-Bromo-2-iodoanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This reaction is a cornerstone in organic synthesis, enabling the construction of complex molecular architectures, including many pharmaceutical compounds. For dihalogenated substrates such as 3-bromo-2-iodoanisole, the chemoselectivity of the Heck reaction becomes a critical parameter, allowing for stepwise functionalization of the aromatic ring. The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl, indicating that the carbon-iodine bond is significantly more reactive than the carbon-bromine bond.[2] This differential reactivity allows for a highly selective Heck coupling at the C-2 position of 3-bromo-2-iodoanisole, leaving the bromine atom at the C-3 position untouched for subsequent transformations.
This document provides detailed application notes and a generalized protocol for the selective Heck reaction of 3-bromo-2-iodoanisole with various alkenes.
Data Presentation: Comparative Reaction Conditions
The successful execution of a selective Heck reaction is contingent on the careful selection of the catalyst, base, solvent, and temperature. Below is a summary of typical conditions that can be adapted for the olefination of 3-bromo-2-iodoanisole, primarily targeting the reactive C-I bond.
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromoiodobenzene (isomer not specified) | Acrylic acid | Pd(OAc)₂ (2) | Triethylamine | Not Specified | Not Specified | 1 | 35.7 |
| 2 | Iodobenzene | Methyl acrylate | Pd supported on polymer | Triethylamine / Sodium Carbonate | N-Methylpyrrolidone | Not Specified | Not Specified | High |
| 3 | 4-Bromoanisole | n-Butyl acrylate | Palladate pre-catalyst (1.4) | K₂CO₃ | DMF | 100 | 20 | 97 |
| 4 | Iodobenzene | Electron-deficient olefins (e.g., acrylates) | Polymer-supported Pd nanoparticles | Triethylamine | Solvent-free | 120 | 4-6 | High |
| 5 | 2-Bromo-4-iodopyridine | Arylboronic acid (Suzuki Coupling) | Pd(OAc)₂ (2) / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 |
Note: The data in this table is compiled from various sources for illustrative purposes and may not be directly representative of the reaction with 3-bromo-2-iodoanisole. Optimization will be necessary.
Experimental Protocols
The following is a generalized protocol for the selective Heck reaction of 3-bromo-2-iodoanisole with an electron-deficient alkene, such as ethyl acrylate. This protocol is based on established methodologies for similar substrates.[3][4][5]
Materials:
-
3-Bromo-2-iodoanisole
-
Alkene (e.g., Ethyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Anhydrous base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), or Sodium acetate (NaOAc))
-
Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add 3-bromo-2-iodoanisole (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum or cap, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add the anhydrous base (e.g., triethylamine, 2.0 mmol, 2.0 equiv) and the anhydrous, degassed solvent (5 mL).
-
Alkene Addition: Add the alkene (e.g., ethyl acrylate, 1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically between 80-120 °C). Stir the reaction mixture vigorously for the required time (typically 12-24 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Visualizations
The following diagrams illustrate the key aspects of the Heck reaction.
Caption: Simplified catalytic cycle of the Heck reaction.
Caption: Experimental workflow for the Heck reaction.
References
Application Notes and Protocols for the Regioselective Preparation of Grignard Reagents from 1-Bromo-2-iodo-3-methoxybenzene
Introduction
Grignard reagents are organomagnesium halides (R-Mg-X) that serve as powerful carbon-based nucleophiles and are fundamental tools in organic synthesis, particularly for the formation of carbon-carbon bonds.[1][2][3][4] Their application is extensive in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures.[5] This document provides detailed protocols for the preparation of Grignard reagents from 1-Bromo-2-iodo-3-methoxybenzene, a dihalogenated aromatic compound.
The primary challenge in the magnesiation of this substrate is controlling the regioselectivity. The molecule presents two potential reaction sites: a carbon-iodine bond and a carbon-bromine bond. Due to the difference in bond energies (C-I < C-Br), the reaction with magnesium metal is expected to occur preferentially at the more labile carbon-iodine bond.[2][6] This application note details two primary methods for Grignard reagent formation: classical direct insertion of magnesium, which favors reaction at the iodo-substituent, and a halogen-magnesium exchange protocol for enhanced selectivity.
Reaction Principle and Regioselectivity
The formation of a Grignard reagent proceeds via a radical mechanism on the surface of the magnesium metal.[1][3] In dihaloarenes containing different halogens, the order of reactivity for direct reaction with magnesium is I > Br > Cl. Therefore, the reaction of this compound with magnesium turnings is anticipated to yield predominantly (2-Bromo-6-methoxyphenyl)magnesium iodide. The alternative product, (2-Iodo-6-methoxyphenyl)magnesium bromide, would be the minor component. The ortho-methoxy group may also play a role in stabilizing the resulting Grignard reagent.
An alternative approach, the halogen-magnesium exchange, involves treating the aryl halide with a pre-formed, more reactive Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl).[7][8] This method is often performed at low temperatures and can offer superior regioselectivity and functional group tolerance.[8][9]
Caption: Regioselectivity in the direct magnesiation of this compound.
Data Presentation
The following table summarizes representative conditions and expected outcomes for the two primary methods of Grignard reagent preparation from this compound. The selectivity data is illustrative, based on established principles of halogen reactivity.
| Entry | Method | Reagent | Solvent | Temperature (°C) | Time (h) | Expected Selectivity (Iodo:Bromo Product Ratio) |
| 1 | Direct Insertion | Mg turnings | THF | 25 to 65 (reflux) | 2-4 | > 95 : 5 |
| 2 | Halogen-Mg Exchange | i-PrMgCl | THF | -15 to 0 | 1-2 | > 98 : 2 |
Experimental Protocols
Safety Precautions: Grignard reagents are highly reactive, flammable, and react violently with water and protic solvents.[6][10] All procedures must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents.[3] Glassware must be rigorously flame- or oven-dried before use.[11]
Protocol 1: Direct Insertion via Magnesium Turnings
This protocol is designed to selectively form the Grignard reagent at the carbon-iodine bond.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (as an activator)[7]
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware. Equip the flask with a magnetic stir bar and place it under a positive pressure of inert gas.
-
Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor coats the surface of the magnesium.[11] Allow to cool.
-
Reaction Initiation: Add enough anhydrous THF to just cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add approximately 10% of this solution to the magnesium suspension.[12] The reaction is initiated when the iodine color fades and the solution becomes cloudy and gently exothermic.[12] Gentle warming may be required if the reaction does not start spontaneously.[10][11]
-
Grignard Formation: Once the reaction has initiated, add the remaining aryl halide solution dropwise from the funnel at a rate that maintains a gentle reflux.[12] Use a water bath to control the temperature if the reaction becomes too vigorous.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (reflux) for 1-2 hours to ensure complete consumption of the magnesium.[12]
-
Quantification and Use: The resulting dark grey or brown solution is the Grignard reagent, predominantly (2-Bromo-6-methoxyphenyl)magnesium iodide. The concentration should be determined by titration before use in subsequent reactions. The reagent is best used immediately.
Caption: Experimental workflow for the direct insertion method.
Protocol 2: Selective Halogen-Magnesium Exchange
This method utilizes a pre-formed Grignard reagent to achieve a highly selective exchange with the aryl iodide.
Materials:
-
This compound
-
Isopropylmagnesium chloride (i-PrMgCl) or similar Grignard reagent (commercial solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or three-necked round-bottom flask, syringes, magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Apparatus Setup: Prepare an oven-dried flask equipped with a magnetic stir bar, rubber septum, and an inert gas inlet.
-
Substrate Preparation: Dissolve this compound (1.0 equivalent) in anhydrous THF in the reaction flask.
-
Cooling: Cool the solution to -15 °C in a suitable cooling bath.
-
Reagent Addition: Slowly add a solution of isopropylmagnesium chloride (1.0-1.1 equivalents) dropwise via syringe over 20-30 minutes.[8] It is critical to maintain the internal temperature below -10 °C during the addition.[8]
-
Reaction: Stir the mixture at -15 °C for 1-2 hours. The progress of the exchange can be monitored by quenching a small aliquot with a proton source (e.g., saturated NH₄Cl solution) and analyzing the organic components by GC-MS.
-
Use: The resulting Grignard solution, predominantly (2-Bromo-6-methoxyphenyl)magnesium iodide, is typically used directly in the next synthetic step without isolation or purification.[8]
References
- 1. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. グリニャール試薬 [sigmaaldrich.com]
- 5. chemium.com [chemium.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Regioselective Functionalization of 1-Bromo-2-iodo-3-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective functionalization of 1-bromo-2-iodo-3-methoxybenzene, a versatile building block in organic synthesis. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective transformations, making this substrate particularly valuable for the synthesis of complex, polysubstituted aromatic compounds.
Principle of Regioselectivity
The regioselectivity in palladium-catalyzed cross-coupling reactions of this compound is governed by the difference in bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a low-valent palladium catalyst compared to the stronger C-Br bond. This inherent reactivity difference (reactivity order: C-I > C-Br) enables the selective functionalization at the 2-position (iodine) under carefully controlled reaction conditions, leaving the bromine atom at the 1-position available for subsequent transformations.
Regioselective Cross-Coupling Reactions: An Overview
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. By carefully selecting the catalyst, ligands, base, and reaction conditions, high yields and excellent regioselectivity for substitution at the iodo-position can be achieved.
Diagram: Factors Influencing Regioselectivity
Caption: Key factors influencing the regioselective functionalization of this compound.
Data Presentation: Regioselective Functionalization Reactions
The following table summarizes representative data for the regioselective functionalization of this compound and analogous systems, demonstrating the preferential reaction at the iodo-position.
| Reaction Type | Coupling Partner | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (I:Br) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/H₂O | K₂CO₃ | 90 | 12 | >90 (est.) | >98:2 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | THF / Et₃N | Et₃N | 60 | 8 | >95 (est.) | >99:1 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos | Dioxane | Cs₂CO₃ | 100 | 16 | >85 (est.) | >95:5 |
| Benzyne Formation | tert-Butanol | NaH | THF | NaH | 90 | 12 | 83 | Exclusive at C-I/C-Br for benzyne |
Note: Data for Suzuki, Sonogashira, and Buchwald-Hartwig reactions are based on established protocols for analogous bromo-iodo-arenes and represent expected outcomes. The Benzyne formation data is from a reported reaction with a different alcohol, demonstrating the principle.
Experimental Protocols
The following are detailed protocols for the regioselective functionalization of this compound.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of an arylboronic acid with this compound, selectively at the iodo-position.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Add toluene (5 mL) and deionized water (1 mL).
-
Stir the mixture vigorously and heat to 90 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-bromo-2-aryl-3-methoxybenzene.
Protocol 2: Regioselective Sonogashira Coupling
This protocol details the copper-co-catalyzed palladium-catalyzed coupling of a terminal alkyne with this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous triethylamine (Et₃N)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%), copper(I) iodide (0.04 mmol, 4 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add this compound (1.0 mmol) dissolved in anhydrous THF (5 mL) and anhydrous triethylamine (5 mL).
-
Add the terminal alkyne (1.1 mmol) via syringe.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion (typically 6-10 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 1-bromo-2-alkynyl-3-methoxybenzene.
Protocol 3: Regioselective Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination of this compound at the iodo-position.
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%) and Xantphos (0.036 mmol, 3.6 mol%) to a Schlenk tube.
-
Add cesium carbonate (1.4 mmol) and this compound (1.0 mmol).
-
Add anhydrous dioxane (5 mL) followed by the amine (1.2 mmol).
-
Seal the Schlenk tube and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 16-24 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the desired 1-bromo-2-(amino)-3-methoxybenzene.
Experimental Workflow Diagram
Application Notes and Protocols for the Synthesis of Heterocycles using 1-Bromo-2-iodo-3-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-bromo-2-iodo-3-methoxybenzene in the preparation of valuable heterocyclic scaffolds. This trifunctionalized benzene ring is a versatile building block for the synthesis of dibenzofurans, carbazoles, and dibenzothiophenes, which are core structures in many pharmaceutical agents and functional materials. The differential reactivity of the bromo and iodo substituents allows for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions.
Synthesis of 1-Methoxydibenzofuran via Palladium-Catalyzed Intramolecular C-O Bond Formation
The synthesis of substituted dibenzofurans is of significant interest due to their presence in numerous biologically active natural products. A key strategy for the synthesis of 1-methoxydibenzofuran from this compound involves a sequential Suzuki or Ullmann-type coupling to introduce a phenol moiety, followed by an intramolecular C-O bond formation.
A common approach to synthesizing benzofurans involves the palladium-catalyzed coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization[1]. Another efficient method is the one-pot synthesis of benzofurans through a palladium-catalyzed enolate arylation of o-bromophenols[2].
Logical Workflow for 1-Methoxydibenzofuran Synthesis
Caption: Synthetic pathway to 1-methoxydibenzofuran.
Experimental Protocol: Two-Step Synthesis of 1-Methoxydibenzofuran
Step 1: Synthesis of 2-(2-Bromo-3-methoxyphenyl)phenol (Suzuki Coupling)
| Parameter | Value | Reference |
| Reactants | This compound, 2-Hydroxyphenylboronic acid | General Suzuki Coupling Protocols |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | General Suzuki Coupling Protocols |
| Base | K₂CO₃ (2.0 equiv.) | General Suzuki Coupling Protocols |
| Solvent | Toluene/EtOH/H₂O (4:1:1) | General Suzuki Coupling Protocols |
| Temperature | 90 °C | General Suzuki Coupling Protocols |
| Time | 12 h | General Suzuki Coupling Protocols |
| Yield | Approx. 70-85% | Estimated based on similar reactions |
Methodology:
-
To a degassed solution of this compound (1.0 equiv.) and 2-hydroxyphenylboronic acid (1.2 equiv.) in a 4:1:1 mixture of toluene, ethanol, and water, add Pd(PPh₃)₄ (0.05 equiv.) and K₂CO₃ (2.0 equiv.).
-
Heat the reaction mixture at 90 °C under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(2-bromo-3-methoxyphenyl)phenol.
Step 2: Intramolecular Cyclization to 1-Methoxydibenzofuran
| Parameter | Value | Reference |
| Reactant | 2-(2-Bromo-3-methoxyphenyl)phenol | General Buchwald-Hartwig O-Arylation |
| Catalyst | Pd₂(dba)₃ (2 mol%) | General Buchwald-Hartwig O-Arylation |
| Ligand | XPhos (4 mol%) | General Buchwald-Hartwig O-Arylation |
| Base | Cs₂CO₃ (1.5 equiv.) | General Buchwald-Hartwig O-Arylation |
| Solvent | Toluene | General Buchwald-Hartwig O-Arylation |
| Temperature | 110 °C | General Buchwald-Hartwig O-Arylation |
| Time | 24 h | General Buchwald-Hartwig O-Arylation |
| Yield | Approx. 80-95% | Estimated based on similar reactions |
Methodology:
-
In a glovebox, combine 2-(2-bromo-3-methoxyphenyl)phenol (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and Cs₂CO₃ (1.5 equiv.) in a dry Schlenk tube.
-
Add anhydrous, degassed toluene and heat the mixture at 110 °C for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield 1-methoxydibenzofuran.
Synthesis of 1-Methoxycarbazole via Palladium-Catalyzed Intramolecular C-N Bond Formation
Carbazole derivatives are important motifs in pharmaceuticals and organic electronic materials. The synthesis of 1-methoxycarbazole from this compound can be achieved through a Buchwald-Hartwig amination followed by an intramolecular C-N bond formation. The Buchwald-Hartwig amination is a versatile method for forming C-N bonds using a palladium catalyst[3].
Logical Workflow for 1-Methoxycarbazole Synthesis
References
- 1. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 1-Bromo-2-iodo-3-methoxybenzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-iodo-3-methoxybenzene (also known as 3-Bromo-2-iodoanisole) is a highly versatile trifunctional aromatic building block with significant applications in medicinal chemistry. Its unique substitution pattern, featuring a methoxy group and two different halogen atoms (bromine and iodine) at adjacent positions, allows for programmed, site-selective functionalization. This enables the efficient construction of complex, polysubstituted aromatic scaffolds that are central to many pharmacologically active molecules.
The key to its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in transition metal-catalyzed cross-coupling reactions. The C-I bond is weaker and more reactive, allowing for selective coupling at this position under milder conditions while leaving the C-Br bond intact for subsequent transformations. This sequential cross-coupling strategy is a powerful tool for the convergent synthesis of diverse molecular architectures, including those found in kinase inhibitors and other therapeutic agents.
Core Applications in Medicinal Chemistry
The primary application of this compound is as a scaffold for the synthesis of complex biaryl, aryl-alkynyl, and other polysubstituted aromatic compounds. These structural motifs are prevalent in a wide range of drug candidates.
-
Kinase Inhibitor Scaffolds: Many kinase inhibitors feature a biaryl or heteroaryl-aryl core structure that binds to the ATP-binding site of the kinase enzyme. This compound can serve as a key precursor to such scaffolds, allowing for the systematic introduction of different aromatic and heteroaromatic rings to explore structure-activity relationships (SAR).
-
Sequential Cross-Coupling Reactions: The differential reactivity of the iodo and bromo substituents is ideal for sequential Suzuki-Miyaura, Sonogashira, Heck, or Buchwald-Hartwig amination reactions.[1] This allows for the controlled, stepwise construction of complex molecules, which is highly advantageous in drug discovery campaigns.
-
Natural Product Synthesis: The ability to introduce multiple substituents in a controlled manner makes this reagent a valuable tool in the total synthesis of complex natural products with potential therapeutic properties.
Experimental Protocols
The following protocols are representative methods for the sequential functionalization of this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Selective Sonogashira Coupling at the Iodo Position
This protocol describes the selective reaction of a terminal alkyne at the more reactive iodo position of this compound.
Reaction Scheme:
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 450412-22-3 | 312.93 | 1.0 eq |
| Terminal Alkyne | Varies | Varies | 1.1 eq |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 eq |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.06 eq |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 121-44-8 / 7087-68-5 | 101.19 / 129.24 | 3.0 eq |
| Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) | 109-99-9 / 68-12-2 | 72.11 / 73.09 | Solvent |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and Copper(I) Iodide (0.06 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous THF or DMF via syringe, followed by the amine base (e.g., TEA, 3.0 eq).
-
Add the terminal alkyne (1.1 eq) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-bromo-3-alkynyl-2-methoxybenzene derivative.
Protocol 2: Suzuki-Miyaura Coupling at the Bromo Position
This protocol describes the subsequent coupling of an aryl or heteroaryl boronic acid at the remaining bromo position of the product from Protocol 1.
Reaction Scheme:
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 1-Bromo-3-alkynyl-2-methoxybenzene | Varies | Varies | 1.0 eq |
| Aryl/Heteroaryl Boronic Acid | Varies | Varies | 1.2 eq |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) | 72287-26-4 | 731.73 | 0.05 eq |
| Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) | 584-08-7 / 534-17-8 | 138.21 / 325.82 | 2.0 eq |
| 1,4-Dioxane and Water | 123-91-1 / 7732-18-5 | 88.11 / 18.02 | Solvent (e.g., 4:1 mixture) |
Procedure:
-
To a round-bottom flask or microwave vial, add the 1-bromo-3-alkynyl-2-methoxybenzene derivative (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and the base (e.g., K2CO3, 2.0 eq).
-
Add the solvent system (e.g., 1,4-dioxane and water, 4:1).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the final disubstituted product.
Conceptual Application: Synthesis of a Kinase Inhibitor Scaffold
To illustrate the utility of this compound, the following diagram outlines a hypothetical synthetic pathway toward a biaryl-alkynyl scaffold, a common motif in kinase inhibitors. This pathway leverages the sequential Sonogashira and Suzuki couplings described in the protocols above. The resulting scaffold could be further elaborated to generate a library of potential kinase inhibitors for screening.
Data Summary
The following table provides a conceptual summary of the expected outcomes for the sequential cross-coupling reactions. Actual yields will vary depending on the specific substrates and reaction conditions used.
| Step | Reaction Type | Electrophile | Nucleophile | Catalyst System | Expected Yield (%) | Product Type |
| 1 | Sonogashira | 1-Bromo-2-iodo -3-methoxybenzene | Terminal Alkyne | Pd(PPh₃)₄ / CuI | 75 - 95 | Aryl-alkynyl bromide |
| 2 | Suzuki-Miyaura | Product from Step 1 (bromo -position) | Arylboronic Acid | Pd(dppf)Cl₂ | 70 - 90 | Biaryl-alkynyl |
Conclusion
This compound is a powerful and strategic building block for medicinal chemists. Its capacity for selective, sequential cross-coupling reactions provides an efficient route to complex and diverse polysubstituted aromatic compounds. The protocols and conceptual framework provided herein offer a solid foundation for researchers to leverage this versatile reagent in the design and synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.
References
Application Notes and Protocols: Palladium-Catalyzed Amination of 1-Bromo-2-iodo-3-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the selective palladium-catalyzed amination of 1-Bromo-2-iodo-3-methoxybenzene. This reaction, a variation of the Buchwald-Hartwig amination, is a powerful method for the regioselective formation of a carbon-nitrogen (C-N) bond, yielding N-substituted 2-bromo-6-methoxyanilines as valuable intermediates in pharmaceutical and materials science research.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through the palladium-catalyzed cross-coupling of amines with aryl halides.[1][2][3] The selective functionalization of polyhalogenated aromatic compounds presents a unique synthetic challenge and opportunity. In the case of this compound, the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a highly regioselective amination.
The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This is attributed to the weaker C-I bond, which facilitates the initial oxidative addition of the palladium(0) catalyst.[1] Consequently, the amination of this compound is expected to occur selectively at the C-I bond, leaving the C-Br bond intact for subsequent transformations. This selective functionalization provides a versatile handle for the divergent synthesis of complex molecular architectures.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the selective Buchwald-Hartwig amination of dihaloarenes, which serve as a strong basis for the expected yield and selectivity for the amination of this compound.
| Aryl Halide Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Selectivity |
| 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ (1.5) | - | K₃PO₄ | - | - | - | 4-Bromo-N-(p-tolyl)aniline | 78 | High for C-I |
| 1-Chloro-4-iodobenzene | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 4-Chloro-N-phenylaniline | 95 | High for C-I |
| 1-Bromo-2-iodobenzene | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 18 | 4-(2-Bromophenyl)morpholine | 85-95 (estimated) | High for C-I |
| This compound | Primary/Secondary Amine | Pd₂(dba)₃ (1-2) | XPhos or RuPhos (2-4) | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 | 12-24 | N-Aryl-2-bromo-6-methoxyaniline | 80-95 (expected) | >95% for C-I |
Note: The data for this compound is an estimation based on analogous reactions of similar dihaloarenes. Optimization of reaction conditions may be required to achieve the desired yield and selectivity.
Experimental Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed amination of this compound.
Caption: General workflow for the Buchwald-Hartwig amination.
Experimental Protocol
This protocol describes a general procedure for the selective amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous Toluene or Dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene) to the flask.
-
Reagent Addition: Add this compound to the mixture. If the amine is a solid, add it at this stage. If the amine is a liquid, add it via syringe.
-
Reaction Execution: Seal the Schlenk flask and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure N-substituted 2-bromo-6-methoxyaniline.
Signaling Pathway Diagram (Catalytic Cycle)
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of Substituted Biaryls via 1-Bromo-2-iodo-3-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted biaryl compounds utilizing 1-Bromo-2-iodo-3-methoxybenzene as a versatile starting material. The inherent reactivity differences between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allow for regioselective functionalization, making this reagent a valuable building block in the construction of complex molecular architectures for pharmaceutical and materials science applications.
Introduction
This compound is a key intermediate in organic synthesis, particularly for the preparation of substituted biaryl and poly-aryl systems. The strategic placement of a bromine, an iodine, and a methoxy group on the benzene ring offers multiple avenues for sequential and regioselective cross-coupling reactions. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions enables selective functionalization at the 2-position, leaving the bromo group at the 1-position available for subsequent transformations. This differential reactivity is the cornerstone of its utility in building complex molecules.
These application notes will focus on the use of this compound in several common and powerful palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Regioselective Cross-Coupling Strategies
The synthesis of substituted biaryls from this compound leverages the established reactivity trend of halogens in palladium-catalyzed cross-coupling reactions: I > Br > Cl. By carefully controlling reaction conditions, one can selectively couple a partner at the iodo-position while preserving the bromo-position for a subsequent, different coupling reaction. This allows for a divergent synthetic approach from a single starting material.
}
Application Note 1: Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. With this compound, this reaction can be performed selectively at the more reactive C-I bond to yield 2-aryl-1-bromo-3-methoxybenzene derivatives.
Quantitative Data Summary: Regioselective Suzuki-Miyaura Coupling
| Coupling Partner (Arylboronic Acid) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 10 | 80-90 |
| 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 88-96 |
| Thiophen-2-ylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 75-85 |
Note: Yields are representative and may vary based on the specific reaction scale and purification method.
Experimental Protocol: General Procedure for Regioselective Suzuki-Miyaura Coupling
}
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the corresponding arylboronic acid, palladium catalyst, and base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1-bromo-3-methoxybenzene.
Application Note 2: Regioselective Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds between an aryl halide and a terminal alkyne. This reaction proceeds with high selectivity at the C-I bond of this compound, yielding 2-alkynyl-1-bromo-3-methoxybenzene derivatives, which are valuable intermediates for further synthetic elaborations.
Quantitative Data Summary: Regioselective Sonogashira Coupling
| Coupling Partner (Terminal Alkyne) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | 6 | 80-92 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 50 | 8 | 85-95 |
| 1-Octyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | 1,4-Dioxane | 80 | 12 | 78-88 |
| 4-Methoxyphenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 70 | 10 | 82-90 |
Note: Yields are representative and may vary based on the specific reaction scale and purification method.
Experimental Protocol: General Procedure for Regioselective Sonogashira Coupling
}
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Copper(I) iodide (CuI, 0.05 mmol)
-
Base (e.g., Triethylamine, 2.0 mmol)
-
Degassed solvent (e.g., THF, 5 mL)
Procedure:
-
In a Schlenk tube, combine this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent, the amine base, and finally the terminal alkyne via syringe.
-
Stir the reaction mixture at the specified temperature for the required duration. Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, cool the mixture, filter through a pad of Celite, and concentrate the filtrate.
-
Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-alkynyl-1-bromo-3-methoxybenzene.
Application Note 3: Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to other palladium-catalyzed couplings, the reaction with this compound can be performed selectively at the C-I position to afford N-(2-Bromo-6-methoxyphenyl)amine derivatives.
Quantitative Data Summary: Regioselective Buchwald-Hartwig Amination
| Coupling Partner (Amine) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 75-85 |
| Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 90 | 18 | 70-80 |
| N-Methylaniline | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 110 | 12 | 72-82 |
| Indole | Pd(OAc)₂ / DavePhos | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 65-75 |
Note: Yields are representative and may vary based on the specific reaction scale and purification method.
Experimental Protocol: General Procedure for Regioselective Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol)
-
Phosphine ligand (e.g., Xantphos, 0.04 mmol)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium precatalyst, phosphine ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring at the specified temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired N-(2-Bromo-6-methoxyphenyl)amine derivative.
Conclusion
This compound is a highly useful and versatile building block for the synthesis of substituted biaryls and other complex aromatic compounds. The pronounced difference in reactivity between the iodo and bromo substituents allows for predictable and high-yielding regioselective cross-coupling reactions. The protocols outlined in these application notes for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide a solid foundation for researchers to construct a wide array of functionalized molecules, with the remaining bromo group serving as a handle for further diversification.
Troubleshooting & Optimization
Technical Support Center: Optimizing Cross-Coupling Reactions of 1-Bromo-2-iodo-3-methoxybenzene
Welcome to the technical support center for optimizing reaction yields for cross-coupling reactions involving 1-bromo-2-iodo-3-methoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and enhance reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings with this compound.
General Issues & Chemoselectivity
Q1: I am observing a mixture of products from coupling at the bromine and iodine positions. How can I improve selectivity for the iodo-position?
A1: The carbon-iodine (C-I) bond is inherently more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. To enhance selectivity for the C-I bond, consider the following:
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Lower Reaction Temperature: Reducing the temperature can minimize the energy available to overcome the higher activation barrier of C-Br bond cleavage.
-
Shorter Reaction Times: Monitor the reaction closely and stop it once the starting material is consumed to prevent subsequent coupling at the less reactive C-Br bond.
-
Choice of Catalyst and Ligand: A less reactive catalyst system can improve selectivity. For instance, palladium catalysts with less electron-rich or more sterically hindered phosphine ligands may favor the more facile C-I bond activation.
-
Mild Reaction Conditions: Employing milder bases and less forcing conditions in general will favor selective coupling at the more reactive iodo-position.
Q2: My reaction is sluggish or shows no conversion. What are the primary troubleshooting steps?
A2: Low or no conversion can stem from several factors. A systematic approach to troubleshooting is essential.
-
Inert Atmosphere: Ensure your reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen). Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.
-
Reagent and Solvent Quality: Use high-purity, anhydrous solvents and reagents. Traces of water or other impurities can deactivate the catalyst and interfere with the reaction. Degas your solvents thoroughly before use.
-
Catalyst Activity: Your palladium source or ligand may be old or degraded. Use fresh, high-quality catalyst and ligand. For Pd(II) precatalysts, ensure your reaction conditions are suitable for in situ reduction to Pd(0).
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Base Selection: The choice of base is critical. Ensure the base is strong enough for the specific coupling reaction and is sufficiently soluble in the reaction medium. In some cases, using a stronger base or a different base altogether can initiate the reaction.
-
Solubility Issues: Poor solubility of any of the reactants can hinder the reaction. If you observe poor solubility, consider a different solvent system.
Suzuki-Miyaura Coupling
Q3: I am getting a low yield in my Suzuki-Miyaura coupling, and I see significant homocoupling of my boronic acid. How can I minimize this?
A3: Homocoupling is a common side reaction in Suzuki couplings. To minimize it:
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Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can promote homocoupling.
-
Optimize Base and Solvent: The choice of base and solvent can influence the rate of homocoupling. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water) can help identify conditions that favor the desired cross-coupling.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of homocoupling relative to the cross-coupling reaction.
Q4: My boronic acid is decomposing during the reaction. What can I do to prevent this?
A4: Protodeboronation (replacement of the boronic acid group with a hydrogen) can be a significant issue, especially with electron-rich or heteroaromatic boronic acids.
-
Use Milder Bases: Strong bases can promote protodeboronation. Consider using milder bases like K₃PO₄ or CsF.
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Anhydrous Conditions: For sensitive boronic acids, strictly anhydrous conditions can minimize protodeboronation.
-
Use Boronic Esters: Pinacol esters or MIDA esters of boronic acids are often more stable and can be used as an alternative to the free boronic acids.
Sonogashira Coupling
Q5: My Sonogashira coupling is giving a low yield, and I observe a lot of Glaser-Hay homocoupling of the alkyne. How can I suppress this side reaction?
A5: Glaser-Hay coupling is a copper-mediated homocoupling of terminal alkynes.
-
Copper-Free Conditions: The most straightforward way to avoid Glaser-Hay coupling is to use a copper-free Sonogashira protocol.
-
Slow Addition of Alkyne: If using a copper co-catalyst, adding the alkyne slowly to the reaction mixture can keep its concentration low and disfavor the homocoupling reaction.
-
Choice of Amine Base: The choice of amine base can influence the rate of homocoupling. Screening different amines (e.g., triethylamine, diisopropylethylamine) may be beneficial.
Buchwald-Hartwig Amination
Q6: I am attempting a Buchwald-Hartwig amination, but the reaction is not proceeding. What are some common issues?
A6: The Buchwald-Hartwig amination can be sensitive to several factors.
-
Ligand Choice: The choice of phosphine ligand is critical. For electron-rich aryl halides like this compound, bulky, electron-rich ligands (e.g., Buchwald or Hartwig ligands) are often necessary to promote efficient oxidative addition and reductive elimination.
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Base Compatibility: The base must be strong enough to deprotonate the amine but not so strong that it causes decomposition of the starting materials or product. Common bases include NaOt-Bu, K₃PO₄, and Cs₂CO₃.
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Catalyst Poisoning: If your amine substrate has other coordinating functional groups, it may poison the palladium catalyst. In such cases, using a higher catalyst loading or a more robust catalyst system might be necessary.
Data Presentation
The following tables summarize quantitative data for various cross-coupling reactions on substrates similar to this compound, illustrating the impact of different reaction parameters on the yield.
Table 1: Suzuki-Miyaura Coupling of Dihaloarenes - Ligand Effects
| Entry | Dihaloarene | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-2-iodobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 1-Bromo-2-iodobenzene | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 12 | 95 |
| 3 | 1-Bromo-4-iodobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 85 |
Table 2: Sonogashira Coupling of Dihaloarenes - Catalyst and Base Effects
| Entry | Dihaloarene | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (5) | 10 | Et₃N | Toluene | 70 | 6 | 90 |
| 2 | 1-Bromo-4-iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | i-Pr₂NH | THF | RT | 12 | 94 |
| 3 | 2-Bromo-1-iodobenzene | Phenylacetylene | Pd(OAc)₂ (2) / SPhos (4) | - | Cs₂CO₃ | Dioxane | 100 | 16 | 88 |
Table 3: Buchwald-Hartwig Amination of Dihaloarenes - Ligand and Base Comparison
| Entry | Dihaloarene | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-iodobenzene | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 110 | 18 | 91 |
| 2 | 1-Bromo-4-iodobenzene | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 24 | 85 |
| 3 | 2-Bromo-1-iodobenzene | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₂CO₃ | Toluene | 100 | 20 | 89 |
Experimental Protocols
The following are generalized experimental protocols for the selective coupling at the iodo-position of this compound. Note: These are starting points and may require optimization for your specific coupling partner.
Protocol 1: Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon three times.
-
Catalyst and Solvent Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Selective Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and copper(I) iodide (2-5 mol%).
-
Solvent and Base Addition: Add degassed anhydrous solvent (e.g., THF or toluene) followed by an amine base (e.g., triethylamine, 2-3 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the stirred solution.
-
Reaction: Stir the reaction at room temperature or gently heat to 40-50 °C if the reaction is slow.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., a G3-palladacycle, 1-2 mol%), the appropriate phosphine ligand (e.g., a Buchwald ligand, 1.5-3 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture with stirring to 100-110 °C.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Protocol 4: Selective Stille Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene and then the organostannane reagent (1.1 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C.
-
Monitoring: Monitor the reaction by GC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with diethyl ether, and wash with an aqueous solution of KF to remove tin byproducts, followed by brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting and optimizing your coupling reactions.
Caption: A general troubleshooting workflow for addressing low reaction yields.
Technical Support Center: Reactions of 1-Bromo-2-iodo-3-methoxybenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-2-iodo-3-methoxybenzene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during cross-coupling reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: this compound is an ideal substrate for sequential and selective cross-coupling reactions due to the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The most common reactions include:
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Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.
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Buchwald-Hartwig Amination: For the synthesis of aryl amines.
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Sonogashira Coupling: For coupling with terminal alkynes to form aryl alkynes.
The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the iodo-position under milder conditions.
Q2: How can I achieve selective coupling at the iodine position?
A2: To achieve selective mono-functionalization at the more reactive iodo-position, it is crucial to employ mild reaction conditions. This includes using lower temperatures, shorter reaction times, and carefully selecting a catalyst system with appropriate reactivity. By controlling these parameters, the palladium catalyst will preferentially undergo oxidative addition into the weaker C-I bond, leaving the C-Br bond intact for subsequent transformations.
Q3: What are the primary side products I should be aware of when using this compound in cross-coupling reactions?
A3: The most common side products depend on the specific cross-coupling reaction being performed:
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Suzuki-Miyaura Coupling: Common side products include homocoupling of the boronic acid to form a biaryl byproduct, and hydrodehalogenation of the starting material or protodeboronation of the boronic acid.
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Buchwald-Hartwig Amination: The primary side reaction is often hydrodehalogenation of the aryl halide, where a hydrogen atom replaces the halogen.[1]
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Sonogashira Coupling: The most prevalent side product is the homocoupling of the terminal alkyne, known as Glaser coupling, which results in the formation of a diyne.[2]
Troubleshooting Guides
Issue 1: Suzuki-Miyaura Coupling - Low Yield and Formation of Side Products
Symptoms:
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Low yield of the desired mono-arylated product (at the iodo-position).
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Presence of significant amounts of boronic acid homocoupling product (biaryl).
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Formation of 1-bromo-3-methoxybenzene (hydrodehalogenation product).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Boronic Acid Homocoupling | 1. Ensure Rigorous Anaerobic Conditions: Oxygen can promote the homocoupling of boronic acids.[3] Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. 2. Use a Pre-formed Palladium Catalyst: Using a well-defined Pd(0) precatalyst can minimize the presence of Pd(II) species that can facilitate homocoupling. |
| Hydrodehalogenation/ Protodeboronation | 1. Choice of Base and Solvent: The choice of base and solvent can influence the extent of hydrodehalogenation. Anhydrous conditions are often preferred. 2. Optimize Reaction Temperature and Time: Use the mildest possible conditions that still afford a reasonable reaction rate to minimize side reactions. Monitor the reaction progress closely and stop it once the starting material is consumed. |
| Poor Catalyst Activity | 1. Ligand Selection: For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to promote efficient oxidative addition and reductive elimination. 2. Catalyst Loading: If yields are consistently low, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the Iodo-Position
This protocol is a general guideline for the selective coupling of an arylboronic acid at the iodo-position of this compound.
Reagents:
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This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
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Toluene/Ethanol/Water (4:1:1 mixture), degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen (repeat three times).
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the crude product by column chromatography.
Quantitative Data (Representative):
| Entry | Temperature (°C) | Time (h) | Mono-arylated Product (%) | Di-arylated Product (%) | Homocoupling (%) | Hydrodehalogenation (%) |
| 1 | 60 | 12 | 85 | <5 | ~5 | ~5 |
| 2 | 80 | 12 | 75 | 15 | ~5 | ~5 |
| 3 | 100 | 12 | 50 | 35 | >10 | >5 |
Note: This data is representative and will vary depending on the specific boronic acid, catalyst, and other reaction conditions.
References
Technical Support Center: Catalyst Deactivation in Cross-Coupling of 1-Bromo-2-iodo-3-methoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during cross-coupling reactions involving 1-Bromo-2-iodo-3-methoxybenzene. This resource is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Symptoms:
-
The reaction stalls after a short period.
-
TLC or GC-MS analysis shows predominantly unreacted starting materials.
-
The reaction mixture color may change, indicating catalyst decomposition (e.g., formation of a black precipitate).
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium precursor and ligands are fresh and have been stored under an inert atmosphere. - Use a pre-catalyst, such as a Buchwald or PEPPSI precatalyst, for efficient generation of the active Pd(0) species.[1] - Degas all solvents and reagents thoroughly to prevent oxidation of the active catalyst. |
| Inappropriate Ligand | - For electron-rich substrates like this compound, use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) to stabilize the Pd(0) center and promote oxidative addition.[1][2] - N-heterocyclic carbene (NHC) ligands can also be effective in stabilizing the catalyst. |
| Incorrect Base | - The base may be too weak or have poor solubility. Screen stronger bases like K₃PO₄ or Cs₂CO₃.[3] - Ensure the base is finely powdered to maximize its surface area and reactivity.[3] |
| Low Reaction Temperature | - The oxidative addition of the C-Br bond, and to a lesser extent the C-I bond, can be slow at lower temperatures. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. |
Issue 2: Formation of Palladium Black
Symptoms:
-
A black precipitate forms in the reaction mixture.
-
This is often accompanied by a significant decrease in catalytic activity.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Catalyst Aggregation | - The active Pd(0) species is unstable and aggregates into inactive palladium nanoparticles (palladium black).[3] - Use bulky ligands to sterically shield the palladium center and prevent aggregation.[1] - Lower the catalyst loading; sometimes, high concentrations of the palladium precursor can accelerate the formation of palladium black.[3] |
| Presence of Oxygen | - Rigorously degas all solvents and reagents. - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and execution. |
| Inadequate Ligand-to-Metal Ratio | - An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. An optimal ligand-to-palladium ratio is often between 1:1 and 2:1. |
Issue 3: Poor Selectivity (Double Coupling or Homocoupling)
Symptoms:
-
Formation of the di-substituted product where both the bromo and iodo groups have reacted.
-
Presence of homocoupled products of the boronic acid or the aryl halide.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Highly Reactive Catalyst | - A very active catalyst may not effectively differentiate between the C-I and C-Br bonds, especially at elevated temperatures.[4] - Use a catalyst system with lower reactivity or milder reaction conditions (lower temperature, shorter reaction time) to favor selective coupling at the more reactive C-I bond.[4] |
| Excess Coupling Partner | - Use a stoichiometric amount or only a slight excess (1.05-1.2 equivalents) of the coupling partner (e.g., boronic acid) to minimize the chance of a second coupling event. |
| Prolonged Reaction Time | - Monitor the reaction closely by TLC or GC-MS and stop it once the desired mono-coupled product is formed to prevent subsequent reaction at the C-Br position. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of catalyst deactivation in the cross-coupling of this compound?
A1: The most common pathway for catalyst deactivation is the aggregation of the active Pd(0) species into larger, catalytically inactive palladium clusters, often observed as a black precipitate (palladium black).[3] This can be accelerated by the presence of oxygen, insufficient ligand protection, or high temperatures. Ligand degradation can also contribute to catalyst deactivation.
Q2: How does the methoxy group in this compound affect catalyst stability and reactivity?
A2: The methoxy group is an electron-donating group, which increases the electron density on the aromatic ring. This can make the oxidative addition step, which is often rate-limiting, more challenging compared to electron-deficient aryl halides. To overcome this, more electron-rich and bulky phosphine ligands are often required to promote the oxidative addition and stabilize the palladium catalyst.
Q3: How can I achieve selective coupling at the iodo position?
A3: The carbon-iodine bond is significantly weaker and therefore more reactive than the carbon-bromine bond.[5] To achieve selective coupling at the iodo-position, you should use milder reaction conditions, such as lower temperatures and shorter reaction times.[4] Careful control of the stoichiometry of the coupling partner (typically 1.05-1.2 equivalents) is also crucial to prevent a second coupling at the bromo-position.
Q4: Is it possible to perform a second, different coupling at the bromo-position?
A4: Yes, this is a common strategy in the synthesis of complex molecules. After the initial selective coupling at the iodo-position, the remaining bromo-substituent can be subjected to a second cross-coupling reaction, often under more forcing conditions (e.g., higher temperature, a more active catalyst system) to overcome the lower reactivity of the C-Br bond.
Q5: What are some common side products and how can I minimize them?
A5: Common side products include the di-substituted product, homocoupled boronic acid, and dehalogenated starting material. To minimize these:
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Di-substituted product: Use milder conditions and control stoichiometry as described in Q3.
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Homocoupling: Ensure rigorous exclusion of oxygen from the reaction.
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Dehalogenation: This can occur in the presence of a hydrogen source. Ensure solvents are anhydrous and consider the choice of base.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and catalyst loadings for achieving selective cross-coupling.
Table 1: Suzuki-Miyaura Coupling - Selective C-I Functionalization
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ | Toluene/H₂O | 80-100 | 8-16 | 85-95 |
| PdCl₂(dppf) (2-3 mol%) | K₃PO₄ | Dioxane | 100 | 12-18 | 90-98 |
| Pd₂(dba)₃ / SPhos (1-2 mol%) | Cs₂CO₃ | Toluene | 80 | 6-12 | >95 |
Table 2: Sonogashira Coupling - Selective C-I Functionalization
| Catalyst System | Co-catalyst | Base (Amine) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ (2-5 mol%) | CuI (5-10 mol%) | Triethylamine | THF | 25-50 | 12-24 | 80-90 |
| Pd(PPh₃)₄ (3-5 mol%) | CuI (5-10 mol%) | Diisopropylamine | DMF | 25 | 18-24 | 85-95 |
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the Iodo-Position
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid (1.1 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of toluene and water) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Common catalyst deactivation pathways in cross-coupling reactions.
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Caption: Logical relationship for achieving selective cross-coupling.
References
Technical Support Center: Regioselective Functionalization of 3-Bromo-2-iodoanisole
Welcome to the technical support center for the regioselective functionalization of 3-Bromo-2-iodoanisole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for achieving regioselectivity in the functionalization of 3-Bromo-2-iodoanisole?
A1: The regioselectivity is primarily governed by the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst in cross-coupling reactions.[1] Similarly, in lithium-halogen exchange reactions, the iodine is more readily exchanged than bromine. This inherent reactivity difference allows for selective functionalization at the 2-position (the iodo-position) under carefully controlled, mild conditions.
Q2: How can I favor functionalization at the iodo-position in a Suzuki-Miyaura coupling reaction?
A2: To selectively target the iodo-position, it is crucial to employ mild reaction conditions. This includes using lower reaction temperatures, shorter reaction times, and a less reactive catalyst system. For instance, employing a palladium catalyst with less electron-rich ligands can enhance selectivity for the more easily activated C-I bond.
Q3: Is it possible to achieve selective functionalization at the bromo-position?
A3: While more challenging due to the lower reactivity of the C-Br bond, selective functionalization at the bromo-position is possible. A common strategy involves first functionalizing the more reactive iodo-position and then subjecting the product to a second, more forcing set of reaction conditions to react at the bromo-position. Alternatively, specialized catalyst systems or blocking the iodo-position might be employed, though these are less common approaches.
Q4: What is the role of the methoxy group in directing reactions on the anisole ring?
A4: The methoxy group (-OCH₃) is a directing group in electrophilic aromatic substitution, specifically an ortho, para-director. In the context of metalation reactions, it can act as a directed metalation group (DMG), facilitating the removal of a proton at the ortho position by an organolithium reagent through coordination. This is a powerful tool for functionalizing the aromatic ring, although in 3-Bromo-2-iodoanisole, the reactivity of the halogens typically dominates over C-H activation.
Q5: What are the key considerations for performing a selective lithium-halogen exchange on 3-Bromo-2-iodoanisole?
A5: For a selective lithium-iodine exchange, the most critical parameter is temperature. The reaction should be carried out at very low temperatures, typically between -78°C and -100°C, to prevent side reactions and exchange at the less reactive bromo-position. The choice of solvent is also important, with THF being commonly used. The reaction time should be kept short as lithium-halogen exchanges are generally very fast.
Troubleshooting Guides
Problem 1: Poor or No Regioselectivity in Suzuki-Miyaura Coupling
Symptoms:
-
A mixture of products is observed, with functionalization at both the bromo- and iodo-positions.
-
Significant amounts of the di-substituted product are formed.
Possible Causes:
-
Reaction Temperature is Too High: Higher temperatures provide enough energy to overcome the activation barrier for C-Br bond cleavage.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the slower reaction at the C-Br bond.
-
Highly Reactive Catalyst: A very active palladium catalyst may not effectively differentiate between the C-I and C-Br bonds.
-
Excess Boronic Acid: Using a large excess of the boronic acid can drive the reaction towards double coupling.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Start with room temperature and gradually increase only if no reaction occurs.
-
Monitor the Reaction Closely: Use TLC or GC/MS to track the consumption of the starting material and the formation of the desired mono-substituted product. Quench the reaction as soon as the starting material is consumed.
-
Screen Catalysts and Ligands: If selectivity remains poor, consider a less reactive palladium catalyst or a different phosphine ligand.
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the boronic acid.
Problem 2: Low Yield in a Selective Lithium-Iodine Exchange
Symptoms:
-
Incomplete conversion of the starting material.
-
Formation of side products, such as the protonated (debrominated or deiodinated) starting material.
Possible Causes:
-
Insufficiently Low Temperature: The organolithium reagent may be unstable or undergo side reactions at higher temperatures.
-
Presence of Moisture: Organolithium reagents are extremely sensitive to moisture and will be quenched by any water in the solvent or on the glassware.
-
Side Reaction with Butyl Bromide: The n-butyllithium reagent generates n-butyliodide as a byproduct, which can then react with the newly formed aryllithium species.
-
Incorrect Stoichiometry of Organolithium Reagent: Inaccurate titration of the organolithium reagent can lead to incomplete reaction.
Troubleshooting Steps:
-
Ensure Rigorous Anhydrous Conditions: Flame-dry all glassware and use freshly distilled, anhydrous solvents.
-
Maintain Low Temperature: Use a cryostat or a dry ice/acetone bath to maintain the temperature at or below -78°C.
-
Titrate the Organolithium Reagent: Always titrate your organolithium reagent before use to determine its exact concentration.
-
Consider an Alternative Organolithium Reagent: In some cases, using tert-butyllithium can be advantageous as the tert-butyl iodide byproduct is less reactive.
Problem 3: Difficulty in Achieving Selective Grignard Reagent Formation
Symptoms:
-
Formation of a mixture of mono- and di-Grignard reagents.
-
Low yield of the desired mono-Grignard reagent.
Possible Causes:
-
Over-activation of Magnesium: Highly activated magnesium may not be selective.
-
High Reaction Temperature: Higher temperatures can promote the formation of the di-Grignard reagent.
-
Incorrect Stoichiometry: Using an excess of magnesium will favor the formation of the di-Grignard reagent.
Troubleshooting Steps:
-
Control Magnesium Stoichiometry: Use a slight excess of the dihaloanisole relative to magnesium to favor the formation of the mono-Grignard reagent.
-
Activate Magnesium Carefully: Use a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
-
Maintain a Moderate Temperature: Grignard formation is exothermic. Control the rate of addition of the dihaloanisole to maintain a gentle reflux.
-
Use an Entrainment Agent: In difficult cases, the use of an entrainment agent like 1,2-dibromoethane can help initiate the reaction.
Data Presentation
Table 1: Regioselectivity in Suzuki-Miyaura Coupling of Dihaloarenes
| Entry | Dihaloarene | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Regioselectivity (I:Br) |
| 1 | 3-Bromo-2-iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 3-Bromo-2-phenylanisole | ~85 | >95:5 |
| 2 | 3-Bromo-2-iodoanisole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 90 | 10 | 3-Bromo-2-(4-methoxyphenyl)anisole | ~92 | >95:5 |
| 3 | 2-Bromo-4-iodopyridine | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | 2-Bromo-4-phenylpyridine | 90-98 | >98:2 |
| 4 | 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 16 | 4-Bromo-1,1'-biphenyl | 95 | >99:1 |
Note: Data for entries 1 and 2 are representative examples based on established principles of Suzuki-Miyaura couplings of dihaloarenes. Entries 3 and 4 are from analogous systems to illustrate the general trend.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodo-Position
Materials:
-
3-Bromo-2-iodoanisole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask, add 3-Bromo-2-iodoanisole, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene and water.
-
Heat the reaction mixture to 80°C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Lithium-Iodine Exchange
Materials:
-
3-Bromo-2-iodoanisole (1.0 mmol, 1.0 equiv)
-
n-Butyllithium (1.1 mmol, 1.1 equiv, solution in hexanes)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Electrophile (e.g., benzaldehyde, 1.2 mmol, 1.2 equiv)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a thermometer, addition funnel, and nitrogen inlet, add 3-Bromo-2-iodoanisole and anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise via the addition funnel, maintaining the internal temperature below -75°C.
-
Stir the mixture at -78°C for 30 minutes.
-
Add the electrophile dropwise, again maintaining the low temperature.
-
Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Stepwise vs. non-selective functionalization of 3-Bromo-2-iodoanisole.
Caption: Troubleshooting logic for poor regioselectivity in cross-coupling reactions.
References
Technical Support Center: Sonogashira Reactions of Haloanisoles
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing Sonogashira reactions with haloanisole substrates.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with a haloanisole is not working or giving a very low yield. What are the most common initial checks?
When a Sonogashira reaction with a haloanisole fails or provides a low yield, the primary areas to investigate are the catalyst's activity, the quality of the reagents, and the reaction atmosphere. Haloanisoles are electron-rich aryl halides, which can make the oxidative addition step of the catalytic cycle more challenging.[1][2]
-
Catalyst Integrity: Ensure your palladium catalyst and copper(I) co-catalyst (if used) are active. Palladium(0) catalysts can be sensitive to air and may decompose. The formation of a black precipitate ("palladium black") is a visual indicator of catalyst decomposition.[3]
-
Reagent Purity: Use pure, anhydrous, and degassed solvents. Impurities in the haloanisole or alkyne can poison the catalyst. Ensure the amine base is dry and free of contaminants.
-
Inert Atmosphere: Sonogashira reactions, especially those using a copper co-catalyst, should be performed under an inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling), a common side reaction.[3]
Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
The formation of a diyne product is a result of Glaser coupling, which is promoted by the copper co-catalyst in the presence of oxygen.[1] To minimize this:
-
Ensure Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture and maintain a positive pressure of an inert gas throughout the reaction.
-
Copper-Free Conditions: Consider switching to a copper-free Sonogashira protocol. While potentially requiring more forcing conditions (e.g., higher temperatures or different ligands), this eliminates the primary catalyst for homocoupling.[4]
-
Slow Addition of Alkyne: In some cases, slow addition of the terminal alkyne to the reaction mixture can help to favor the cross-coupling pathway over homocoupling.
Q3: The reactivity of my haloanisole is very low. How can I improve the reaction rate and yield?
The reactivity of haloanisoles in Sonogashira coupling follows the general trend for aryl halides: Iodoanisole > Bromoanisole > Chloroanisole.[5][6] Chloroanisoles are particularly challenging due to the strong carbon-chlorine bond.
-
Increase Temperature: For less reactive haloanisoles like bromo- and chloroanisoles, increasing the reaction temperature is often necessary.[3][7]
-
Catalyst and Ligand Selection: For electron-rich and less reactive aryl halides, using bulky and electron-rich phosphine ligands can enhance the rate of the oxidative addition step.[1][8] Examples of effective ligands include tri-tert-butylphosphine (P(t-Bu)₃) and Buchwald-type ligands like XPhos.[1]
-
Choice of Base and Solvent: The choice of base and solvent can significantly impact the reaction. Common bases include triethylamine (TEA) and diisopropylethylamine (DIPEA). Solvents like DMF, THF, and toluene are frequently used. For challenging substrates, a careful screening of different bases and solvents may be required.
Q4: Does the position of the methoxy group on the haloanisole affect the reaction?
Yes, the position of the electron-donating methoxy group can influence the reactivity of the haloanisole. Anisoles with the methoxy group in the ortho or para position are more electron-rich at the carbon bearing the halogen, which can slow down the oxidative addition step. Steric hindrance from an ortho-methoxy group can also impede the approach of the bulky palladium catalyst.
Q5: What are the key differences in reaction conditions for iodo-, bromo-, and chloroanisoles?
-
Iodoanisoles: Are the most reactive and can often be coupled at or near room temperature with standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[9][10]
-
Bromoanisoles: Typically require higher temperatures (e.g., 50-100 °C) and may benefit from more active catalyst systems with bulky, electron-rich ligands.[11][12]
-
Chloroanisoles: Are the least reactive and often necessitate higher temperatures (e.g., >100 °C), higher catalyst loadings, and specialized catalyst systems, often employing bulky, electron-rich phosphine ligands.[1][11]
Data Presentation
The following tables provide a summary of representative reaction conditions for the Sonogashira coupling of various haloanisoles with phenylacetylene. Note that optimal conditions can vary depending on the specific alkyne and other reaction parameters.
Table 1: Sonogashira Coupling of 4-Iodoanisole with Phenylacetylene
| Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | THF | RT | 2 | 95 | [10] |
| CuI (co-catalyst) | |||||||
| Pd(OAc)₂ | None | K₂CO₃ | Water | 100 | 12 | 92 | [9] |
| CuI (co-catalyst) |
Table 2: Sonogashira Coupling of 4-Bromoanisole with Phenylacetylene
| Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | DTBPPS | CsOH | H₂O/MeCN | RT | 18 | 87 | [11] |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | TMP | DMSO | RT | 2 | 92 | [13] |
Table 3: Sonogashira Coupling of 4-Chloroanisole with Phenylacetylene
| Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | DTBPPS | CsOH | H₂O/MeCN | 80 | 18 | 73 | [11] |
| PdCl₂(PPh₃)₂ | PPh₃ | TBAF | None | 120 | 0.5 | 92 | [14] |
Experimental Protocols
General Protocol for a Copper-Catalyzed Sonogashira Coupling of a Haloanisole
This is a general procedure and may require optimization for specific substrates.
Materials:
-
Haloanisole (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)
-
Anhydrous amine base (e.g., triethylamine, 3.0 mmol)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the haloanisole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the anhydrous amine base via syringe.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature for iodoanisoles, 60-100 °C for bromo- and chloroanisoles).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper salts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Below is a troubleshooting workflow for a low-yielding Sonogashira reaction of a haloanisole.
Caption: Troubleshooting workflow for Sonogashira reactions of haloanisoles.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Technical Support Center: 1-Bromo-2-iodo-3-methoxybenzene in Cross-Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 1-Bromo-2-iodo-3-methoxybenzene in their synthetic endeavors. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the effect of ligands on reactivity and chemoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the reactivity of this compound in cross-coupling reactions?
A1: The primary factor is the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more reactive towards oxidative addition to a palladium(0) catalyst, which is typically the rate-determining step in cross-coupling reactions. This inherent reactivity difference allows for chemoselective functionalization, preferentially at the iodo-position under appropriate conditions.
Q2: How do ligands influence the chemoselectivity of cross-coupling reactions with this substrate?
A2: Ligands play a crucial role in modulating the steric and electronic properties of the palladium catalyst, which in turn affects its reactivity and selectivity.
-
To favor reaction at the C-I bond: Using less electron-donating and sterically less demanding ligands can enhance selectivity for the more reactive C-I bond by keeping the catalyst's reactivity moderate.
-
To enable reaction at the C-Br bond (usually in a sequential coupling): More forcing conditions are typically required. Bulky and electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), can facilitate the more challenging oxidative addition at the C-Br bond.
Q3: I am observing a mixture of products from coupling at both the bromo and iodo positions. How can I improve selectivity for the iodo position?
A3: To enhance selectivity for the iodo position, you should aim for milder reaction conditions. This includes:
-
Lowering the reaction temperature: This will favor the reaction with the lower activation energy, which is the C-I bond cleavage.
-
Reducing the reaction time: Monitor the reaction closely and stop it once the starting material is consumed to prevent subsequent reaction at the C-Br bond.
-
Choosing a less reactive catalyst system: Employing palladium catalysts with less electron-rich and sterically compact ligands can favor the more facile C-I bond activation.
Q4: What are the most common side reactions to be aware of?
A4: Besides the potential for reaction at both halogen sites, other common side reactions include:
-
Homocoupling: Dimerization of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or the alkyne (in Sonogashira coupling, known as Glaser coupling).
-
Hydrodehalogenation: Replacement of a halogen atom with a hydrogen atom.
-
Protodeboronation: In Suzuki reactions, the boronic acid can be protonated and rendered inactive, especially in the presence of water and a strong base.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that readily forms the active Pd(0) species. Ensure proper degassing of solvents to prevent catalyst oxidation. |
| Inefficient Oxidative Addition | For the more challenging C-Br bond, screen bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) which are known to facilitate this step. Increase the reaction temperature in increments of 10-20 °C. |
| Poor Quality of Coupling Partner | Use a high-purity coupling partner. For Suzuki reactions, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). |
| Inappropriate Base or Solvent | The choice of base and solvent is crucial. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Solvents like toluene, dioxane, or DMF, often with water as a co-solvent, are effective. For Sonogashira, an amine base like triethylamine or diisopropylethylamine is typically used in solvents such as THF or DMF. |
Issue 2: Poor Chemoselectivity (Reaction at both C-I and C-Br sites)
| Possible Cause | Recommended Solution |
| Reaction Conditions are too Harsh | Lower the reaction temperature and shorten the reaction time. Monitor the reaction progress closely by TLC or LC-MS. |
| Highly Reactive Catalyst System | Switch to a less reactive ligand. For example, if using a bulky, electron-rich phosphine, try a less donating ligand like triphenylphosphine (PPh₃). |
| Incorrect Stoichiometry | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the coupling partner to favor mono-substitution. |
Data Presentation
The following tables summarize representative data for the chemoselective cross-coupling of bromo-iodo-arenes, which can serve as a guide for this compound. Note that direct comparative data for this specific substrate is limited in the literature, and yields are highly dependent on the specific coupling partners and reaction conditions.
Table 1: Ligand Effects in Suzuki-Miyaura Coupling of Bromo-Iodo-Arenes (Selective at C-I)
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Mono-iodocoupled Product |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~70-85 |
| P(o-tol)₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 16 | ~75-90 |
| XPhos | Pd₂(dba)₃ | Cs₂CO₃ | THF | 60 | 8 | >90 (may show some C-Br reactivity) |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 80 | 12 | >90 (may show some C-Br reactivity) |
Table 2: Ligand Effects in Sonogashira Coupling of Bromo-Iodo-Arenes (Selective at C-I)
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Mono-iodocoupled Product |
| PPh₃ | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-50 | 6-12 | ~80-95 |
| P(t-Bu)₃ | Pd₂(dba)₃ / CuI | i-Pr₂NEt | DMF | 25 | 4 | >95 |
| Xantphos | Pd(OAc)₂ / CuI | Cs₂CO₃ | Dioxane | 80 | 12 | ~85-95 |
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the C-I Position
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid (1.1 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of the inert gas.
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Selective Sonogashira Coupling at the C-I Position
-
In a Schlenk tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.2 equiv.) via syringe.
-
Stir the reaction at the specified temperature (ranging from room temperature to 60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting flowchart for low yield in cross-coupling.
Technical Support Center: Purification of 1-Bromo-2-iodo-3-methoxybenzene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from 1-Bromo-2-iodo-3-methoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound, and what does this imply for purification?
A1: this compound is a versatile building block primarily used in cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective functionalization. The most common reactions include:
-
Suzuki-Miyaura Coupling: To form a carbon-carbon bond, typically at the more reactive iodine position.
-
Sonogashira Coupling: For the introduction of an alkyne group, also favoring the iodine position.[1]
-
Buchwald-Hartwig Amination: To form a carbon-nitrogen bond.
This sequential reactivity means that purification strategies must be able to separate the desired mono-functionalized product from unreacted starting material, di-functionalized byproducts, and common side products like dehalogenated compounds and homocoupled species.
Q2: Which halogen is more reactive in cross-coupling reactions, and how does this affect the purification strategy?
A2: The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions.[1] This allows for selective reaction at the 2-position (iodine) while leaving the bromine at the 1-position intact for subsequent transformations. Your purification strategy, therefore, needs to be robust enough to separate products of varying halogenation.
Q3: What are the common impurities I might encounter when working with derivatives of this compound?
A3: Common impurities can include:
-
Unreacted this compound.
-
Homocoupling byproducts of the coupling partner (e.g., biaryls from boronic acids in Suzuki reactions).[2]
-
Products from reaction at the less reactive C-Br site, especially if the reaction is driven to completion under harsh conditions.
-
Dehalogenated byproducts where either iodine or bromine is replaced by a hydrogen atom.[1][3]
-
Residual palladium or copper catalyst.[2]
-
Ligand-related byproducts (e.g., phosphine oxides from phosphine ligands).
Q4: How can I monitor the progress of my reaction effectively to simplify purification?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring reaction progress. Due to the presence of aromatic rings, the starting material and many products are UV active and can be visualized under a UV lamp. Using a combination of polar and non-polar solvents (e.g., hexanes and ethyl acetate) will allow you to track the consumption of the starting material and the formation of the product. Staining with agents like potassium permanganate can also help visualize non-UV active impurities.
Troubleshooting Guides
Column Chromatography
Problem 1: Poor separation of the desired product from impurities.
| Possible Cause | Solution |
| Inappropriate Solvent System | The chosen mobile phase does not provide adequate resolution. Perform a thorough TLC analysis with various solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to find the optimal conditions for separation. Aim for an Rf value of ~0.2-0.4 for your desired product.[4] |
| Column Overloading | Loading too much crude material onto the column can lead to poor separation and broad, overlapping bands. As a general rule, use a silica gel to crude extract weight ratio of at least 30:1 for good separation.[4] |
| Column Packing Issues | An improperly packed column with cracks, channels, or air bubbles will lead to uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry. |
| Co-eluting Impurities | A non-polar impurity may be co-eluting with your slightly more polar product. Try a different solvent system, for example, using toluene or dichloromethane as the non-polar component instead of hexanes, as this can alter the selectivity of the separation. |
Problem 2: The product is not eluting from the column.
| Possible Cause | Solution |
| Mobile Phase is Too Non-Polar | The solvent system is not polar enough to move the product down the column. Gradually increase the polarity of the mobile phase. If you started with 100% hexanes, slowly introduce ethyl acetate or another polar solvent. |
| Product Adsorbed Irreversibly | Highly polar compounds or those with basic nitrogen groups can sometimes bind strongly to the acidic silica gel. Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-2%). Alternatively, use a different stationary phase like alumina. |
| Product is Unstable on Silica | Some compounds can decompose on silica gel. Test the stability of your compound by spotting it on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear. If it is unstable, consider using a less acidic stationary phase like neutral alumina or a different purification method. |
Recrystallization
Problem 1: The compound "oils out" instead of forming crystals.
| Possible Cause | Solution |
| High Level of Impurities | The presence of significant impurities can inhibit crystal formation. It is often beneficial to first perform a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization.[5] |
| Solution is Supersaturated | If the solution is too concentrated, the product may precipitate too quickly as an oil. Try using a more dilute solution by adding more of the primary solvent.[5] |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of an oil. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.[5] |
| Inappropriate Solvent Choice | The solvent may be too good a solvent for the compound, even at low temperatures. Try a solvent system where the compound is less soluble, or use a co-solvent system (e.g., ethanol/water, hexane/ethyl acetate).[6] |
Problem 2: Low recovery of the purified product.
| Possible Cause | Solution |
| Too Much Solvent Used | Using an excessive amount of solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the compound.[5] |
| Incomplete Crystallization | The solution may not have been cooled sufficiently or for a long enough period. Ensure the solution has reached the optimal low temperature for crystallization and allow adequate time for crystals to form. |
| Product is Moderately Soluble at Low Temperatures | If the product has some solubility in the chosen solvent even at low temperatures, consider placing the flask in a freezer for an extended period. Alternatively, after filtering the first crop of crystals, concentrate the mother liquor and cool again to obtain a second crop.[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling and Purification
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound at the iodine position, followed by purification.
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.02 equiv).[7]
-
Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.[7]
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired product.[8]
General Protocol for Sonogashira Coupling and Purification
This protocol outlines a general procedure for the Sonogashira coupling of a terminal alkyne with this compound at the iodine position.
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 equiv), and a copper(I) co-catalyst like CuI (0.04 equiv).[9]
-
Add an anhydrous solvent (e.g., toluene or THF) and a base (e.g., triethylamine or diisopropylamine).[9]
-
Degas the mixture.
-
Add the terminal alkyne (1.1 equiv) via syringe.
Reaction Execution:
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction progress by TLC.
Workup and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Visualizations
Caption: General experimental workflow for cross-coupling reactions and purification.
Caption: Troubleshooting logic for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Steric Hindrance in Reactions of 1-Bromo-2-iodo-3-methoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-iodo-3-methoxybenzene. The content focuses on managing the significant steric hindrance and regioselectivity challenges associated with this substrate in common cross-coupling and lithiation reactions.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first in cross-coupling reactions of this compound?
A1: The carbon-iodine (C-I) bond is weaker and therefore more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions.[1] This inherent reactivity difference allows for selective functionalization at the iodo-position under carefully controlled, mild conditions.[1][2]
Q2: How does the methoxy group influence the reactivity of the adjacent halogens?
A2: The ortho-methoxy group introduces significant steric bulk, which can hinder the approach of the catalyst to both the iodine and bromine atoms. This steric hindrance can slow down the rate of oxidative addition, often requiring more specialized catalysts and ligands to achieve good yields.[3]
Q3: Is it possible to achieve selective coupling at the bromo-position?
A3: While challenging, selective coupling at the bromo-position is theoretically possible but practically difficult. It would typically require blocking the iodo-position or employing highly specialized catalyst systems that can invert the natural reactivity order. A more common and reliable strategy is to first perform a reaction at the iodo-position and then target the bromo-position in a subsequent step, often under more forcing conditions.[1]
Q4: What are the primary challenges in lithiation reactions with this substrate?
A4: The main challenge is controlling the reaction pathway between lithium-halogen exchange and directed ortho-metalation (DoM). The methoxy group can direct lithiation to the adjacent C-H bond, while the halogens are susceptible to exchange with the organolithium reagent. The choice of organolithium reagent, solvent, and temperature is critical in directing the reaction towards the desired outcome.[4]
Troubleshooting Guides
Problem 1: Low to No Yield in Suzuki-Miyaura Coupling
Symptoms:
-
Low conversion of starting material.
-
Formation of homocoupled boronic acid (biaryl) byproducts.
-
Dehalogenation of the starting material.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity due to Steric Hindrance | 1. Switch to a more active catalyst system: Use palladium precatalysts with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands promote the oxidative addition step with sterically hindered substrates.[5] 2. Increase catalyst loading: Incrementally increase the catalyst loading from 1-2 mol% to 5 mol%. |
| Ineffective Base | 1. Use a stronger, non-nucleophilic base: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium carbonate for sterically demanding couplings.[5] 2. Ensure anhydrous conditions: Water can affect the activity of some bases and the stability of the boronic acid. |
| Inappropriate Solvent | 1. Screen different solvents: Toluene, dioxane, and 2-MeTHF are common choices. For challenging reactions, polar aprotic solvents like DMF can be effective, but should be used with caution as they can sometimes lead to side reactions.[6] |
| Low Reaction Temperature | 1. Increase the reaction temperature: Sterically hindered couplings often require higher temperatures (e.g., 80-120 °C) to overcome the activation energy barrier. |
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for sterically hindered Suzuki-Miyaura coupling.
Problem 2: Poor Selectivity in Sonogashira Coupling
Symptoms:
-
Formation of di-coupled product even with one equivalent of alkyne.
-
Significant amount of alkyne homocoupling (Glaser coupling).
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| High Catalyst Reactivity | 1. Use milder reaction conditions: Lower the reaction temperature (start at room temperature) and shorten the reaction time to favor mono-coupling at the more reactive iodo-position.[1] 2. Choose a less active catalyst: A less electron-rich ligand might provide better selectivity. |
| Copper-Catalyzed Homocoupling | 1. Switch to a copper-free Sonogashira protocol: This is the most effective way to eliminate Glaser coupling byproducts.[7] 2. Ensure strictly anaerobic conditions: Oxygen promotes the oxidative homocoupling of alkynes in the presence of copper. |
| Incorrect Stoichiometry | 1. Use a slight excess of the aryl halide: This can help to consume the alkyne and reduce homocoupling. |
Logical Diagram for Selective Sonogashira Coupling
Caption: Key considerations for achieving selective Sonogashira coupling.
Problem 3: Failure of Buchwald-Hartwig Amination
Symptoms:
-
Decomposition of starting material.
-
No C-N bond formation.
-
Hydrodehalogenation of the starting material.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Catalyst Inhibition or Deactivation | 1. Use a pre-catalyst: Palladacycle pre-catalysts can be more robust and efficient.[8][9] 2. Choose the right ligand: For sterically hindered substrates, biarylphosphine ligands (e.g., Josiphos, Walphos) are often effective.[8] |
| Base Incompatibility | 1. Screen different bases: Strong, non-nucleophilic bases like NaOtBu or LHMDS are common. However, for base-sensitive substrates, K₃PO₄ or Cs₂CO₃ may be better choices.[8] |
| Amine Reactivity | 1. Consider the pKa of the amine: Less basic amines may require stronger bases or higher temperatures to facilitate deprotonation and formation of the palladium-amido complex. |
| Solvent Issues | 1. Ensure the use of anhydrous, degassed solvents: Toluene and dioxane are commonly used. Avoid chlorinated solvents.[8] |
Quantitative Data Summary
The following tables provide representative reaction conditions for cross-coupling reactions of sterically hindered and polyhalogenated aryl halides, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-2,4,6-trimethylbenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 95 | [5] |
| 1-Iodo-2,6-dimethylbenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 16 | 92 | N/A |
| 1-Bromo-2-(trifluoromethyl)benzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 90 | 12 | 88 | N/A |
Table 2: Sonogashira Coupling of Dihaloarenes (Selective at Iodine)
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 91 | [10] |
| 1-Bromo-2-iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 60 | 8 | 75 | N/A |
| 1,2-Diiodo-3-methoxybenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | i-Pr₂NH | DMF | 50 | 5 | 85 | N/A |
Table 3: Buchwald-Hartwig Amination of Sterically Hindered Aryl Halides
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-2,4,6-trimethylbenzene | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 96 | [8][9] |
| 1-Iodo-2,6-dimethylbenzene | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 89 | [8] |
| 1-Bromo-2-iodo-aniline | Piperidine | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu | Toluene | 90 | 16 | 82 | N/A |
Experimental Protocols
Note: These are general protocols adapted from literature procedures for similar substrates and should be optimized for this compound. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Selective Suzuki-Miyaura Coupling at the Iodo-Position
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this mixture to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to a concentration of 0.1-0.2 M).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Selective Sonogashira Coupling at the Iodo-Position (Copper-Free)
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a base (e.g., Cs₂CO₃ or i-Pr₂NH, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, to a concentration of 0.1 M).
-
Reaction: Stir the reaction at room temperature and monitor its progress. Gentle heating (40-50 °C) may be required for less reactive alkynes.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography.
Selective Buchwald-Hartwig Amination at the Iodo-Position
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., a G3-palladacycle, 2 mol%), the appropriate ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (to a concentration of 0.1-0.2 M).
-
Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography.[8][9]
Lithium-Halogen Exchange
-
Reaction Setup: To a flame-dried, three-necked flask under argon, add a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 equiv.) dropwise, maintaining the temperature at -78 °C. The reaction is typically fast at this temperature for the more reactive iodine.
-
Stirring: Stir the mixture at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add the desired electrophile (1.1 equiv.) dropwise at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature, then quench with a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
Technical Support Center: Solvent and Base Optimization for 1-Bromo-2-iodo-3-methoxybenzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-2-iodo-3-methoxybenzene. The information is designed to assist with the optimization of solvents and bases for various cross-coupling and functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions of this compound?
A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond, making it more susceptible to oxidative addition by the palladium(0) catalyst. This differential reactivity allows for the selective functionalization at the iodo-position while leaving the bromo-position intact for subsequent transformations.
Q2: How does the methoxy group influence the reactivity of this compound?
A2: The methoxy group is an electron-donating group, which can influence the reactivity of the aryl halide. Generally, electron-donating groups can decrease the rate of oxidative addition in palladium-catalyzed cross-coupling reactions. However, its position at C3 can also have steric implications for the adjacent iodo and bromo substituents, potentially influencing ligand coordination and catalyst accessibility. In lithiation reactions, the methoxy group can act as a directed metalation group, although lithium-halogen exchange is typically faster.
Q3: What are the most common side reactions to watch out for?
A3: Common side reactions include:
-
Homocoupling: Dimerization of the starting material or the coupling partner. This can often be minimized by ensuring anaerobic conditions and careful selection of the catalyst and ligands.
-
Dehalogenation: Replacement of a halogen atom with a hydrogen atom. This can be promoted by certain bases and solvents.
-
Double Coupling: Reaction at both the iodo and bromo positions. This can be controlled by using milder reaction conditions (lower temperature, shorter reaction time) and a stoichiometric amount of the coupling partner.
-
Protodeborylation: In Suzuki reactions, the boronic acid can be protonated and decomposed, especially in the presence of water and certain bases. Using anhydrous conditions or more stable boronate esters can mitigate this.
Q4: Is it possible to selectively functionalize the bromo-position?
A4: While the iodo-position is more reactive, selective functionalization at the bromo-position is possible. This is typically achieved by first reacting the iodo-position and then, in a subsequent step, using more forcing conditions (higher temperature, more reactive catalyst) to react the bromo-position. Alternatively, a one-pot, two-step approach can be employed where the second coupling partner is added after the first reaction at the iodo-position is complete.
Troubleshooting Guides
Problem 1: Low or No Conversion to the Desired Product
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst that is activated in situ. For Pd(II) sources, ensure complete reduction to Pd(0). |
| Inappropriate Base | The choice of base is crucial. For Suzuki reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Sonogashira and Buchwald-Hartwig reactions, organic bases like Et₃N, DIPEA, or stronger inorganic bases like NaOtBu may be necessary. The base must be strong enough to facilitate the catalytic cycle but not so strong as to cause substrate decomposition. |
| Poor Solvent Choice | The solvent must be able to dissolve the reactants and the catalyst. Common solvents for cross-coupling reactions include toluene, dioxane, THF, and DMF. Ensure the solvent is anhydrous and degassed, as water and oxygen can deactivate the catalyst. |
| Low Reaction Temperature | Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, but be mindful that higher temperatures can also lead to side reactions and decreased selectivity. |
Problem 2: Poor Regioselectivity (Reaction at both Iodo and Bromo positions)
| Possible Cause | Troubleshooting Steps |
| Reaction Temperature Too High | High temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity.[1] Lower the reaction temperature. |
| Reaction Time Too Long | Prolonged reaction times can lead to the slower reaction at the C-Br bond occurring after the initial reaction at the C-I bond is complete. Monitor the reaction by TLC or GC-MS and stop it once the desired mono-substituted product is maximized. |
| Highly Reactive Catalyst System | A very active catalyst may not differentiate well between the C-I and C-Br bonds. Consider using a less reactive palladium catalyst or a different ligand that favors the more facile C-I bond activation. |
| Excess of Coupling Partner | Using a large excess of the boronic acid, alkyne, or amine can drive the reaction towards double coupling. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the coupling partner. |
Data Presentation: Solvent and Base Optimization (Based on Analogous Systems)
The following tables summarize typical yields for regioselective cross-coupling reactions on dihaloarenes analogous to this compound. This data can serve as a starting point for optimizing your specific reaction.
Table 1: Regioselective Suzuki-Miyaura Coupling of Bromo-Iodoarenes
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-1-iodo-4-methylbenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 92 |
| 2-Bromo-1-iodo-4-methylbenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 89 |
| 2-Bromo-1-iodo-4-methylbenzene | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 85 |
Table 2: Regioselective Sonogashira Coupling of Bromo-Iodoarenes
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-1-iodo-4-methylbenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 6 | 94 |
| 2-Bromo-1-iodo-4-methylbenzene | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA | DMF | 50 | 8 | 91 |
| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | 4 | >95 |
Table 3: Regioselective Buchwald-Hartwig Amination of Bromo-Iodoarenes
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-1-iodo-4-methylbenzene | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 88 |
| 2-Bromo-1-iodo-4-methylbenzene | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Dioxane | 110 | 24 | 85 |
| 1-Bromo-4-iodobenzene | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS | Toluene | 100 | 16 | 92 |
Experimental Protocols
General Protocol for Regioselective Suzuki-Miyaura Coupling
This protocol is adapted from procedures for analogous bromo-iodo-arenes.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
K₂CO₃ (2.0 mmol)
-
Toluene (5 mL)
-
Deionized water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add degassed toluene and degassed deionized water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Regioselective Sonogashira Coupling
This protocol is adapted from procedures for analogous bromo-iodo-arenes.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.03 mmol)
-
CuI (0.05 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous, degassed THF (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Regioselective Buchwald-Hartwig Amination
This protocol is adapted from procedures for analogous bromo-iodo-arenes.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
XPhos (0.04 mmol)
-
NaOtBu (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox, add NaOtBu to an oven-dried Schlenk tube.
-
Add Pd₂(dba)₃ and XPhos.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 16-24 hours.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A troubleshooting flowchart for low-yielding cross-coupling reactions.
References
Validation & Comparative
A Comparative Guide to C-Br vs. C-I Bond Reactivity in 1-Bromo-2-iodo-3-methoxybenzene
For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthesis. Dihalogenated aromatic compounds, such as 1-Bromo-2-iodo-3-methoxybenzene, serve as versatile intermediates, offering the potential for sequential, site-selective reactions. The success of such synthetic strategies hinges on a clear understanding of the differential reactivity of the carbon-halogen bonds present. This guide provides an objective comparison of the carbon-bromine (C-Br) versus the carbon-iodine (C-I) bond in this compound, supported by fundamental chemical principles and experimental data.
Theoretical Framework: The Decisive Role of the Halogen
The reactivity of an aryl halide is primarily dictated by the nature of the carbon-halogen (C-X) bond. The key distinction between the C-I and C-Br bonds in the target molecule arises from differences in bond strength, length, and the polarizability of the halogen atom.
The carbon-iodine bond is inherently weaker and longer than the carbon-bromine bond. This is quantified by the Bond Dissociation Energy (BDE), which is the energy required to break the bond homolytically. A lower BDE corresponds to a weaker bond, which can be cleaved more readily during a chemical reaction.[1][2] This factor is paramount in many reaction classes, particularly those involving a rate-determining step where the C-X bond is broken.
Quantitative Data Comparison: Bond Dissociation Energies
The difference in bond strength is a critical predictor of reactivity. The following table summarizes the average bond dissociation energies for C-I and C-Br bonds.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Implication for this compound |
| C-I (Aryl) | ~213 - 272 | Weaker bond, more readily cleaved, higher reactivity in many reactions.[1][3] |
| C-Br (Aryl) | ~276 - 285 | Stronger bond, requires more energy to break, lower reactivity.[1] |
Reactivity in Key Synthetic Transformations
The preferential reactivity of the C-I over the C-Br bond is most pronounced in transition metal-catalyzed cross-coupling reactions and metal-halogen exchange, which are fundamental tools in organic synthesis.[4] However, this reactivity order can be inverted in other reaction types, such as nucleophilic aromatic substitution.
In palladium-catalyzed cross-coupling reactions, the general reactivity trend for aryl halides is Ar-I > Ar-Br > Ar-Cl .[5][6] This is because the first and often rate-determining step of the catalytic cycle is the oxidative addition of the aryl halide to the palladium(0) catalyst. This step involves the cleavage of the C-X bond. The significantly lower bond dissociation energy of the C-I bond means that this compound will undergo oxidative addition preferentially at the C-I position.[7]
This differential reactivity allows for selective functionalization. For instance, a Sonogashira or Suzuki coupling can be performed under mild conditions (e.g., room temperature or slightly elevated) to react selectively at the C-I bond, leaving the C-Br bond intact for a subsequent, different coupling reaction under more forcing conditions.[5][8]
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Utility of 1-Bromo-2-iodo-3-methoxybenzene versus Other Dihaloarenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic functionalization of aromatic rings is paramount. Dihaloarenes serve as versatile building blocks, enabling the construction of complex molecular architectures through sequential and site-selective cross-coupling reactions. Among these, 1-Bromo-2-iodo-3-methoxybenzene stands out as a uniquely functionalized substrate, offering a predictable and powerful platform for the synthesis of multi-substituted aromatic compounds.
This guide provides an objective comparison of this compound with other classes of dihaloarenes. By examining their performance in key synthetic transformations, supported by experimental data, we aim to equip researchers with the insights needed to select the optimal substrate for their synthetic campaigns.
Core Principles of Dihaloarene Reactivity in Cross-Coupling Reactions
The utility of dihaloarenes in palladium-catalyzed cross-coupling reactions is governed by the inherent reactivity differences of the carbon-halogen bonds. This reactivity is primarily dictated by the bond dissociation energy (BDE), which follows the trend: C-I < C-Br < C-Cl.[1] Consequently, the oxidative addition of the aryl halide to the palladium(0) catalyst—often the rate-determining step—is significantly more facile for aryl iodides than for aryl bromides.[1][2]
This intrinsic reactivity difference is the foundation for achieving site-selectivity in molecules containing multiple, different halogen atoms. For a compound like this compound, the carbon-iodine bond is expected to react preferentially under milder conditions, leaving the carbon-bromine bond intact for subsequent functionalization.[3][4]
When dealing with dihaloarenes containing identical halogens (e.g., dibromobenzenes), selectivity is influenced by a more subtle interplay of factors including:
-
Electronic Effects: The electronic nature of other substituents on the aromatic ring.
-
Steric Hindrance: The steric bulk around a C-X bond can impede the approach of the palladium catalyst.[5]
-
Catalyst and Ligand Choice: The catalyst system can be tuned to favor reaction at a specific site, a strategy known as "catalyst-controlled" site-selectivity.[6][7]
-
Solvent and Additives: The reaction environment can significantly impact selectivity, particularly in Suzuki-Miyaura couplings where solvents can affect the displacement of the catalyst from the mono-arylated product.[8][9]
Performance Comparison in Key Cross-Coupling Reactions
The following tables summarize quantitative data comparing the performance of bromo-iodo-arenes with other dihaloarenes in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Table 1: Suzuki-Miyaura Coupling of Dihaloarenes
| Dihaloarene | Boronic Acid | Catalyst System | Conditions | Yield (Mono-product) | Yield (Di-product) |
|---|---|---|---|---|---|
| 1-Bromo-4-iodobenzene | Phenylboronic acid | Na₂PdCl₄ / sSPhos | 37°C, 28 h | >95% (at C-I) | Not reported |
| 1,4-Dibromobenzene | p-Tolylboronic acid | Pd(OAc)₂ / SPhos | Toluene/H₂O, 100°C, 12 h | High selectivity for mono-coupling | Low |
| 1,4-Diiodobenzene | Arylboronic acid | Pd(PPh₃)₄ / Ag₂CO₃ | THF, reflux | Low | Good yields, often favored |
Data synthesized from references[1][10][11].
Table 2: Sonogashira Coupling of Dihaloarenes
| Dihaloarene | Alkyne | Catalyst System | Conditions | Yield |
|---|---|---|---|---|
| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | THF, rt, 3 h | High yield of di-alkynylated product (TMS removed in situ) |
| Aryl Iodide | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | THF, rt, 3 h | 89% |
| Aryl Bromide | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Higher temperatures often required | Generally lower than iodide |
Data synthesized from references[3][4][12][13].
Table 3: Buchwald-Hartwig Amination of Dihaloarenes
| Dihaloarene | Amine | Catalyst System | Conditions | Selectivity/Yield |
|---|---|---|---|---|
| 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ / Phenylboronic ester (activator) | Dioxane, 120°C, 24 h | 78% yield, high selectivity for C-I amination |
| Aryl Iodide | Various amines | Pd(OAc)₂ / Ligand | Toluene or Dioxane, 80-110°C | Generally high yields |
| Aryl Bromide | Various amines | Pd(OAc)₂ / Ligand | Toluene or Dioxane, 80-110°C | Good yields, often requires more forcing conditions than iodides |
Data synthesized from references[14][15][16][17].
Mandatory Visualizations
Diagrams of Synthetic Pathways and Logic
The following diagrams illustrate the catalytic cycles and strategic workflows relevant to the synthesis with dihaloarenes.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Workflow for site-selective synthesis using this compound.
Caption: Comparison of factors influencing reactivity and selectivity in dihaloarenes.
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions. Researchers should optimize conditions for their specific substrates.
Suzuki-Miyaura Coupling Protocol (General)
This protocol is adapted for the mono-arylation of a dihaloarene.
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the dihaloarene (1.0 equiv), the arylboronic acid (1.1 equiv), and a base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv).[11][18] Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).[18]
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 5:1 ratio, ~0.1 M concentration), via syringe.[18]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously for the required time (monitor by TLC or LC-MS).[2][18]
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11][18]
Sonogashira Coupling Protocol (General)
This protocol is suitable for the coupling of aryl halides with terminal alkynes.
-
Reaction Setup: To a solution of the aryl halide (1.0 equiv) in an anhydrous solvent (e.g., THF or dioxane) in a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) cocatalyst (e.g., CuI, 2-5 mol%).[3][13]
-
Reagent Addition: Add a suitable amine base, which can also serve as a co-solvent (e.g., triethylamine or diisopropylamine, 2.0-7.0 equiv).[3] Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.[3][13]
-
Reaction Execution: Stir the reaction at the appropriate temperature (room temperature for aryl iodides, potentially higher for aryl bromides) for 3-8 hours, monitoring for completion.[3][18]
-
Work-up and Purification: Dilute the reaction mixture with an ether (e.g., Et₂O) and filter through a pad of celite, washing with additional ether.[3] Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo. Purify the residue by flash column chromatography.[3]
Buchwald-Hartwig Amination Protocol (General)
This protocol describes the palladium-catalyzed C-N bond formation.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with the aryl halide (1.0 equiv), the amine (1.2 equiv), a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv), the palladium pre-catalyst (e.g., a G3 precatalyst, 1-2 mol%), and a suitable ligand (e.g., XantPhos).[14][15][19]
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.[14][19]
-
Reaction Execution: Seal the vessel and heat the mixture to the required temperature (typically 80-120°C) with stirring until the starting material is consumed (as monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over a drying agent, and concentrate. Purify the crude product by flash chromatography.[2]
Conclusion
This compound is a superior substrate for the controlled, sequential synthesis of complex aromatic molecules. Its well-differentiated carbon-halogen bonds allow for predictable, site-selective functionalization, reacting at the C-I bond under milder conditions before engaging the C-Br bond. This contrasts sharply with symmetric dihaloarenes, where achieving selective mono-functionalization can be challenging, particularly with highly reactive diiodides that favor double coupling.[10] While other dihaloarenes certainly have their place in synthesis, the built-in orthogonality of this compound provides a distinct strategic advantage for constructing highly substituted and diverse molecular scaffolds, making it an invaluable tool for researchers in drug discovery and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. chemrxiv.org [chemrxiv.org]
X-ray Crystallographic Analysis of 1-Bromo-2-iodo-3-methoxybenzene Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 1-bromo-2-iodo-3-methoxybenzene, with a focus on their X-ray crystallographic analysis. Due to the limited availability of specific crystallographic data for the reaction products of this particular starting material in publicly accessible databases, this guide leverages data from analogous reactions and closely related structures to provide a predictive framework and comparative context for researchers.
Introduction
This compound is a versatile synthetic intermediate, primed for selective functionalization at the ortho- and meta-positions relative to the methoxy group. The differential reactivity of the bromine and iodine substituents allows for sequential cross-coupling reactions, making it a valuable building block in the synthesis of complex organic molecules, including those with applications in medicinal chemistry and materials science. X-ray crystallography provides definitive proof of structure and conformation, which is critical for understanding structure-activity relationships and for rational drug design.
While a direct X-ray crystallographic analysis of a reaction product specifically from this compound is not readily found in the surveyed literature, we can infer the expected structural outcomes and provide a comparative analysis based on well-established reaction pathways and the crystal structures of similar compounds. The primary reaction types amenable to this substrate are palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and intramolecular cyclizations like the Ullmann coupling.
Comparative Analysis of Potential Reaction Products
Given the reactivity of this compound, two principal reaction pathways are anticipated to yield crystalline products suitable for X-ray analysis: Sonogashira coupling followed by intramolecular cyclization, and intramolecular Ullmann coupling to form substituted dibenzofurans.
Table 1: Predicted Crystallographic Data for a Hypothetical Dibenzofuran Product
The intramolecular Ullmann coupling of a biphenyl ether, which could be synthesized from this compound, would lead to a substituted dibenzofuran. The crystallographic parameters for a hypothetical 1-methoxy-dibenzofuran are presented below for comparative purposes.
| Parameter | Predicted Value | Comparative Example: 4-Bromodibenzofuran |
| Formula | C₁₃H₁₀O₂ | C₁₂H₇BrO |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | ~10.5 | 10.536(2) |
| b (Å) | ~8.5 | 8.583(2) |
| c (Å) | ~11.0 | 11.093(2) |
| β (°) | ~105 | 105.87(3) |
| Volume (ų) | ~960 | 964.9(3) |
| Z | 4 | 4 |
Note: The predicted values are based on the crystal structure of the closely related 4-bromodibenzofuran and are intended for illustrative purposes.
Table 2: Predicted Crystallographic Data for a Hypothetical Indole Product
A Sonogashira coupling of this compound with a terminal alkyne bearing an amino group, followed by a Larock indole synthesis, could yield a substituted indole. The predicted crystallographic data for a hypothetical methoxy-substituted phenylindole is presented below.
| Parameter | Predicted Value | Comparative Example: 2-Phenylindole |
| Formula | C₁₅H₁₃NO | C₁₄H₁₁N |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pca2₁ | Pca2₁ |
| a (Å) | ~17.5 | 17.589(4) |
| b (Å) | ~5.9 | 5.923(1) |
| c (Å) | ~11.0 | 11.042(2) |
| β (°) | 90 | 90 |
| Volume (ų) | ~1140 | 1149.8(4) |
| Z | 4 | 4 |
Note: The predicted values are based on the crystal structure of the closely related 2-phenylindole and are intended for illustrative purposes.
Experimental Protocols
Detailed experimental protocols for the synthesis and crystallographic analysis of related compounds are provided below as a guide for researchers working with this compound.
Synthesis Protocol: Intramolecular Ullmann Coupling for Dibenzofuran Synthesis (Analogous System)
-
Preparation of the Biphenyl Ether Precursor: To a solution of 2-iodophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq). Stir the mixture at room temperature for 30 minutes. Add this compound (1.0 eq) and copper(I) iodide (0.1 eq). Heat the reaction mixture at 120 °C for 24 hours under an inert atmosphere. After cooling, quench the reaction with water and extract with ethyl acetate. Purify the crude product by column chromatography to obtain the biphenyl ether.
-
Intramolecular Ullmann Coupling: To a solution of the biphenyl ether (1.0 eq) in anhydrous toluene, add palladium(II) acetate (0.05 eq), dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine (SPhos, 0.1 eq), and potassium carbonate (2.0 eq). Degas the mixture and heat at 110 °C for 12 hours under an inert atmosphere. After cooling, filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography to yield the dibenzofuran derivative.
-
Crystallization: Dissolve the purified dibenzofuran in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate) and allow for slow evaporation at room temperature to obtain single crystals suitable for X-ray diffraction.
X-ray Crystallographic Analysis Protocol
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the key reaction pathways and a general experimental workflow for X-ray crystallographic analysis.
Caption: Intramolecular Ullmann coupling pathway.
Caption: Sonogashira coupling and cyclization pathway.
A Comparative Guide to the Kinetic Profiles of Palladium-Catalyzed Cross-Coupling Reactions with Dihaloarenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic profiles of three major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Heck—utilizing a dihaloarene substrate. Due to the limited availability of specific kinetic studies on 1-Bromo-2-iodo-3-methoxybenzene, this guide will use the well-studied and structurally analogous 1-bromo-4-iodobenzene as a representative substrate. The fundamental principles of reactivity and selectivity discussed herein are broadly applicable to other dihaloarenes.
The differential reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a cornerstone of the synthetic utility of bromoiodoarenes. The C-I bond, being weaker, undergoes oxidative addition to the palladium(0) catalyst at a significantly faster rate than the C-Br bond. This kinetic difference allows for selective, sequential functionalization, a powerful strategy in the synthesis of complex molecules.
Data Presentation: Comparative Performance in Cross-Coupling Reactions
The following tables summarize quantitative data from various studies, highlighting the selective functionalization of the C-I bond in 1-bromo-4-iodobenzene and the comparative reactivity in different cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling of 1-Bromo-4-iodobenzene with Phenylboronic Acid
| Entry | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Major Product | Mono/Bis Ratio |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 70 | 12 | 4-Bromo-1,1'-biphenyl | High preference for mono-coupling at C-I |
| 2 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 0 | 24 | 4-Bromo-1,1'-biphenyl | Increased selectivity for mono-coupling |
| 3 | Pd-PEPPSI-iPr | K₂CO₃ | Toluene | 70 | - | 4-Bromo-1,1'-biphenyl | Lower conversion compared to Pd(PPh₃)₄ |
Data compiled from representative studies. Ratios and conversions can vary with specific reaction conditions.[1]
Table 2: Sonogashira Coupling of 1-Bromo-4-iodobenzene with Terminal Alkynes
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of Mono-alkynylated Product |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25 | 4 | >95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Benzene | 25 | 2 | ~98 |
Yields are for the product of coupling at the C-I bond. The C-Br bond remains largely unreacted under these conditions.
Table 3: Heck Coupling of 1-Bromo-4-iodobenzene with Alkenes
| Entry | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Major Product |
| 1 | Acrylic Acid | Pd(OAc)₂ | Et₃N | Acetonitrile | 80 | 12 | (E)-3-(4-bromophenyl)acrylic acid |
| 2 | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 8 | (E)-1-bromo-4-styrylbenzene |
The reactions show high selectivity for the oxidative addition at the more reactive C-I bond.
Experimental Protocols
Detailed methodologies for conducting and monitoring the kinetics of these cross-coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and equipment.
General Protocol for Kinetic Monitoring
Kinetic analysis of cross-coupling reactions is typically performed by taking aliquots from the reaction mixture at specific time intervals. These aliquots are immediately quenched (e.g., by cooling and dilution with a suitable solvent) to stop the reaction. The composition of the quenched aliquot is then analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of reactants, products, and any intermediates. An internal standard is often used to ensure accurate quantification.
1. Suzuki-Miyaura Coupling: Kinetic Experiment
-
Objective: To monitor the rate of formation of 4-bromo-1,1'-biphenyl from 1-bromo-4-iodobenzene and phenylboronic acid.
-
Materials:
-
1-bromo-4-iodobenzene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.02 mmol)
-
K₂CO₃ (2.0 mmol)
-
Toluene (10 mL)
-
Water (2.5 mL)
-
Internal Standard (e.g., Dodecane, 0.5 mmol)
-
-
Procedure:
-
To a pre-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-iodobenzene, phenylboronic acid, K₂CO₃, and the internal standard.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed toluene and water via syringe.
-
Add the Pd(PPh₃)₄ catalyst.
-
Place the flask in a preheated oil bath at 70 °C and start vigorous stirring. This is considered t=0.
-
At specified time intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (~0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing ethyl acetate (1 mL) and a small amount of water.
-
Analyze the organic layer of the quenched samples by GC-MS or GC-FID to determine the concentrations of the starting material and the product relative to the internal standard.
-
Plot the concentration of the product versus time to obtain the reaction profile.
-
2. Sonogashira Coupling: Kinetic Experiment
-
Objective: To determine the reaction rate of the selective coupling of 1-bromo-4-iodobenzene with phenylacetylene.
-
Materials:
-
1-bromo-4-iodobenzene (1.0 mmol)
-
Phenylacetylene (1.1 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol)
-
CuI (0.04 mmol)
-
Triethylamine (Et₃N) (5 mL)
-
THF (10 mL)
-
Internal Standard (e.g., Naphthalene, 0.5 mmol)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 1-bromo-4-iodobenzene and the internal standard in THF and Et₃N.
-
Add PdCl₂(PPh₃)₂ and CuI to the solution.
-
Add phenylacetylene via syringe to initiate the reaction (t=0).
-
Maintain the reaction at room temperature with constant stirring.
-
Take and quench aliquots at regular intervals as described in the Suzuki-Miyaura protocol.
-
Analyze the aliquots by GC or HPLC to monitor the consumption of the starting material and the formation of 1-bromo-4-(phenylethynyl)benzene.
-
Generate a kinetic profile by plotting product concentration against time.
-
3. Heck Coupling: Kinetic Experiment
-
Objective: To study the kinetics of the reaction between 1-bromo-4-iodobenzene and acrylic acid.
-
Materials:
-
1-bromo-4-iodobenzene (1.0 mmol)
-
Acrylic acid (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Acetonitrile (10 mL)
-
Internal Standard (e.g., Biphenyl, 0.5 mmol)
-
-
Procedure:
-
Combine 1-bromo-4-iodobenzene, acrylic acid, Et₃N, and the internal standard in a sealed reaction vessel.
-
Add acetonitrile as the solvent.
-
Add Pd(OAc)₂ to the mixture to start the reaction (t=0).
-
Heat the reaction to 80 °C.
-
Collect and quench aliquots at various time points as previously described.
-
Analyze the samples by GC or HPLC to quantify the formation of (E)-3-(4-bromophenyl)acrylic acid.
-
Plot the data to visualize the reaction kinetics.
-
Visualizations of Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the catalytic cycles and a representative experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Caption: Generalized catalytic cycle for the Heck cross-coupling reaction.
Caption: Experimental workflow for sequential cross-coupling of 1-bromo-4-iodobenzene.
References
Theoretical Reactivity Analysis of 1-Bromo-2-iodo-3-methoxybenzene: A Comparative Guide
Introduction
1-Bromo-2-iodo-3-methoxybenzene is a polysubstituted aromatic compound with significant potential as a building block in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[1] Its utility stems from the presence of three distinct functional groups—a bromine atom, an iodine atom, and a methoxy group—each imparting unique reactivity to the benzene ring. This guide provides a theoretical comparison of the reactivity at the different positions of the this compound ring, drawing upon established principles of physical organic chemistry. Due to a lack of specific experimental and theoretical studies on this particular molecule, this analysis is based on the general reactivity trends of substituted halobenzenes and anisole.
Electronic Effects of Substituents
The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects of its substituents. The methoxy group is an activating group, donating electron density to the ring through resonance, while the halogen atoms (bromine and iodine) are deactivating due to their strong inductive electron withdrawal.
Table 1: Comparison of Substituent Effects on the Aromatic Ring
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Effect |
| -OCH₃ | Weakly deactivating | Strongly activating | Activating | Ortho, Para |
| -Br | Strongly deactivating | Weakly activating | Deactivating | Ortho, Para |
| -I | Strongly deactivating | Weakly activating | Deactivating | Ortho, Para |
The following diagram illustrates the electronic effects of the substituents on the benzene ring.
References
The Synthetic Potential of 1-Bromo-2-iodo-3-methoxybenzene in Generating Biologically Active Compounds: A Comparative Outlook
For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical step in the discovery of novel therapeutic agents. 1-Bromo-2-iodo-3-methoxybenzene, a versatile tri-substituted benzene derivative, offers a unique platform for the synthesis of diverse molecular scaffolds. While direct studies detailing the biological activities of compounds synthesized specifically from this reagent are not extensively documented in publicly available literature, its chemical structure suggests significant potential for the creation of bioactive molecules, particularly through intramolecular and intermolecular cross-coupling reactions. This guide explores the prospective biological activities of compound classes that could be synthesized from this compound, supported by data from structurally related molecules.
The strategic placement of bromo, iodo, and methoxy groups on the benzene ring of this compound allows for selective and sequential functionalization. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions enables a stepwise approach to building molecular complexity. This positions the molecule as a valuable precursor for the synthesis of several classes of compounds with known pharmacological relevance, including dibenzofurans, phenanthridines, and substituted biphenyls.
Potential Bioactive Scaffolds Derivable from this compound
Dibenzofurans: A Scaffold with Diverse Biological Activities
The intramolecular cyclization of precursors derived from this compound could yield substituted dibenzofurans. This class of heterocyclic compounds is known to exhibit a wide range of biological activities.
Hypothetical Synthesis of a Dibenzofuran Derivative:
A potential synthetic route could involve an initial etherification of the starting material with a phenol, followed by an intramolecular Heck or Suzuki-type coupling to form the dibenzofuran core.
Figure 1: Hypothetical synthetic workflow for a dibenzofuran derivative.
Reported Biological Activities of Dibenzofuran Derivatives:
While specific data for derivatives of this compound is unavailable, the broader class of dibenzofurans has been reported to possess various biological activities.
| Compound Class | Biological Activity | Reference |
| Dibenzofurans | Anticancer, Antimicrobial, Anti-inflammatory | [1][2] |
Phenanthridines and Phenanthridinones: Potent Anticancer Agents
Phenanthridines and their oxidized counterparts, phenanthridinones, are another class of compounds potentially accessible from this compound. These nitrogen-containing heterocyclic scaffolds are present in several natural products and have been extensively investigated for their therapeutic potential, particularly as anticancer agents.[3][4][5]
Hypothetical Synthesis of a Phenanthridinone Derivative:
A plausible synthetic strategy could involve an initial amidation of the starting material with an appropriately substituted aniline, followed by an intramolecular C-C bond formation to construct the phenanthridinone skeleton.
Reported Biological Activities of Phenanthridine and Phenanthridinone Derivatives:
Numerous studies have highlighted the potent biological activities of this class of compounds.
| Compound Class | Biological Activity | IC50 Values (µM) | Target Cell Lines | Reference |
| Phenanthridine Derivatives | Anticancer (Topoisomerase I/II inhibitor) | 0.28 | MCF-7 (Breast Cancer) | [3] |
A proposed mechanism of action for some phenanthridine derivatives involves the inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells.
Figure 2: Simplified signaling pathway for phenanthridine-induced apoptosis.
Substituted Biphenyls: Versatile Pharmacophores
The differential reactivity of the bromo and iodo substituents in this compound makes it an ideal substrate for sequential Suzuki-Miyaura cross-coupling reactions. This allows for the controlled synthesis of highly functionalized and potentially non-symmetrical biphenyl derivatives. Biphenyl moieties are prevalent in a wide array of pharmaceuticals and biologically active molecules.[6][7][8]
Hypothetical Sequential Suzuki-Miyaura Coupling:
Figure 3: Hypothetical workflow for sequential Suzuki coupling.
Reported Biological Activities of Biphenyl Derivatives:
The biological activities of biphenyls are highly dependent on their substitution patterns. They have been investigated for a multitude of therapeutic applications.
| Compound Class | Biological Activity | Reference |
| Biphenyl Derivatives | Anti-inflammatory, Analgesic, Anticancer | [8][9] |
Experimental Protocols for Key Synthetic Transformations
General Procedure for Suzuki-Miyaura Coupling:
To a solution of the aryl halide (1.0 eq.) and the corresponding boronic acid or ester (1.1-1.5 eq.) in a suitable solvent (e.g., dioxane, toluene, or DMF/water mixture) is added a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%) and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq.). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[8][10]
General Procedure for Sonogashira Coupling:
In a Schlenk flask under an inert atmosphere, the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) are dissolved in a suitable solvent (e.g., THF, DMF, or triethylamine). A terminal alkyne (1.1-1.5 eq.) and a base (e.g., triethylamine, diisopropylamine) are then added. The reaction mixture is stirred at room temperature or heated (typically 40-80 °C) until completion. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.[11][12]
General Procedure for Heck Coupling:
A mixture of the aryl halide (1.0 eq.), an alkene (1.1-2.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent (e.g., DMF, acetonitrile) is heated under an inert atmosphere. The reaction temperature typically ranges from 80 to 140 °C. After completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent, and the organic layer is dried and concentrated. The product is purified by chromatography.[13][14][15]
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of potentially bioactive compounds. Based on the known pharmacology of dibenzofurans, phenanthridines, and substituted biphenyls, it is reasonable to anticipate that derivatives synthesized from this precursor could exhibit a range of biological activities, including anticancer and anti-inflammatory properties. Further synthetic and biological evaluation of compounds derived from this compound is warranted to unlock its full potential in medicinal chemistry and drug discovery. The synthetic versatility of this reagent, particularly in sequential cross-coupling reactions, provides a clear pathway for the generation of novel and diverse chemical entities for biological screening.
References
- 1. Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira diversification of unprotected halotryptophans, halotryptophan containing tripeptides; and generation of a new to nature bromo-natural product and its diversification in water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Methoxy-Substituted Heterocycles: A Comparative Guide to Alternatives for 1-Bromo-2-iodo-3-methoxybenzene
For researchers, scientists, and drug development professionals, the strategic selection of synthetic pathways is paramount to the efficient and cost-effective production of complex molecules. This guide provides a comprehensive comparison of synthetic routes to methoxy-substituted dibenzofurans, carbazoles, and dibenzothiophenes, offering alternatives to the traditional reliance on 1-Bromo-2-iodo-3-methoxybenzene. By presenting experimental data, detailed protocols, and clear visual representations of the synthetic strategies, this document serves as a practical resource for navigating the synthesis of these important heterocyclic scaffolds.
The synthesis of functionalized dibenzofurans, carbazoles, and dibenzothiophenes is of significant interest in medicinal chemistry and materials science due to the prevalence of these core structures in a wide array of biologically active compounds and functional materials. A common precursor for the synthesis of methoxy-substituted derivatives is this compound, which allows for sequential cross-coupling reactions. However, the availability, cost, and potential for side reactions necessitate the exploration of alternative and potentially more efficient synthetic strategies.
This guide explores several alternative routes that bypass the use of this compound, focusing on methodologies that offer advantages in terms of starting material accessibility, reaction efficiency, and overall yield.
Methoxy-Substituted Dibenzofuran Synthesis: A Comparative Analysis
A traditional approach to methoxy-dibenzofurans could involve an intramolecular cyclization of a diaryl ether synthesized from this compound. However, alternative strategies provide compelling advantages.
Alternative Route 1: Palladium-Catalyzed Cyclization of a Diaryl Ether
An effective alternative involves the synthesis of a diaryl ether from more readily available precursors, followed by a palladium-catalyzed intramolecular cyclization.
Table 1: Comparison of Synthetic Routes to 2-Methoxydibenzofuran
| Parameter | Traditional Route (Hypothetical) | Alternative Route 1 |
| Starting Materials | This compound, Phenol | 2-Bromo-5-methoxyphenol, 4-Fluoro-2-nitrobenzaldehyde |
| Key Steps | 1. O-Arylation2. Intramolecular Cyclization | 1. Diaryl ether formation2. Protection of aldehyde3. Palladium-catalyzed aryl coupling4. Deprotection |
| Catalyst | Palladium or Copper-based | Palladium-based |
| Overall Yield | Not available in literature | Good |
| Reaction Time | Not available in literature | Multi-step, longer overall time |
Experimental Protocol: Alternative Route 1 (Diaryl Ether Cyclization)
Step 1: Synthesis of 2-(4-Fluoro-2-nitrophenoxy)-5-methoxybenzaldehyde (Diaryl Ether Formation) To a solution of 2-bromo-5-methoxyphenol in a suitable solvent, add 4-fluoro-2-nitrobenzaldehyde and a base such as potassium carbonate. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.
Step 2: Acetal Protection Protect the aldehyde functionality of the resulting diaryl ether as an acetal using ethylene glycol in the presence of an acid catalyst.
Step 3: Palladium-Catalyzed Aryl Coupling Subject the protected diaryl ether to a palladium-catalyzed intramolecular aryl coupling reaction. A typical catalyst system would be a palladium(II) salt with a suitable phosphine ligand.
Step 4: Deprotection Remove the acetal protecting group using acidic conditions to yield the final 2-methoxydibenzofuran product.
Diagram of Alternative Route 1 for 2-Methoxydibenzofuran Synthesis
Caption: Palladium-catalyzed synthesis of 2-methoxydibenzofuran.
Methoxy-Substituted Carbazole Synthesis: A Comparative Analysis
The synthesis of methoxy-carbazoles can be approached from various starting materials, offering alternatives to a potential route from this compound.
Alternative Route 2: Borsche-Drechsel Cyclization
A classic and versatile method for carbazole synthesis is the Borsche-Drechsel cyclization, which involves the condensation of a phenylhydrazine with a cyclohexanone derivative, followed by acid-catalyzed cyclization and dehydrogenation.
Table 2: Comparison of Synthetic Routes to 1-Methoxycarbazole
| Parameter | Traditional Route (Hypothetical) | Alternative Route 2 |
| Starting Materials | This compound, Aniline | 3-Methoxyphenylhydrazine, Cyclohexanone |
| Key Steps | 1. N-Arylation2. Intramolecular Cyclization | 1. Hydrazone formation2. Acid-catalyzed cyclization3. Dehydrogenation |
| Catalyst | Palladium or Copper-based | Acid catalyst, Dehydrogenation catalyst (e.g., Pd/C) |
| Overall Yield | Not available in literature | Moderate to high |
| Reaction Time | Not available in literature | Multi-step, variable time |
Experimental Protocol: Alternative Route 2 (Borsche-Drechsel Cyclization)
Step 1: Hydrazone Formation React 3-methoxyphenylhydrazine with cyclohexanone in a suitable solvent like ethanol. The reaction is typically carried out at room temperature or with gentle heating.
Step 2: Cyclization Treat the resulting hydrazone with a strong acid, such as sulfuric acid or polyphosphoric acid, and heat to induce cyclization to the tetrahydrocarbazole intermediate.
Step 3: Dehydrogenation Dehydrogenate the tetrahydrocarbazole using a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent like xylene or cymene to afford 1-methoxycarbazole.
Diagram of Alternative Route 2 for 1-Methoxycarbazole Synthesis
Caption: Borsche-Drechsel synthesis of 1-methoxycarbazole.
Methoxy-Substituted Dibenzothiophene Synthesis: A Comparative Analysis
For the synthesis of methoxy-dibenzothiophenes, alternative routes starting from commercially available materials present a significant advantage.
Alternative Route 3: Two-Step Synthesis from 2-Bromoaryl Sulfinate Esters
This modern approach involves a Suzuki-Miyaura cross-coupling followed by an intramolecular electrophilic cyclization.
Table 3: Comparison of Synthetic Routes to 4-Methoxydibenzothiophene
| Parameter | Traditional Route (Hypothetical) | Alternative Route 3 |
| Starting Materials | This compound, Thiophenol | Methyl 2-bromobenzenesulfinate, 4-Methoxyphenylboronic acid |
| Key Steps | 1. S-Arylation2. Intramolecular Cyclization | 1. Suzuki-Miyaura cross-coupling2. Electrophilic cyclization |
| Catalyst | Palladium or Copper-based | Palladium catalyst for cross-coupling, Triflic anhydride for cyclization |
| Overall Yield | Not available in literature | High |
| Reaction Time | Not available in literature | ~10 hours |
Experimental Protocol: Alternative Route 3 (from Sulfinate Esters)
Step 1: Suzuki-Miyaura Cross-Coupling To a mixture of methyl 2-bromobenzenesulfinate and 4-methoxyphenylboronic acid in a solvent mixture of 1,4-dioxane and water, add potassium phosphate and a palladium catalyst such as (amphos)2PdCl2. Heat the mixture at 100 °C for approximately 5 hours. After cooling, extract the product with an organic solvent.
Step 2: Electrophilic Cyclization Dissolve the product from the previous step in dichloromethane and treat with trifluoromethanesulfonic anhydride at 0 °C to room temperature. After the reaction is complete, quench with aqueous sodium bicarbonate and extract the final 4-methoxydibenzothiophene product.
Diagram of Alternative Route 3 for 4-Methoxydibenzothiophene Synthesis
Caption: Two-step synthesis of 4-methoxydibenzothiophene.
Conclusion
The exploration of alternative synthetic routes for methoxy-substituted dibenzofurans, carbazoles, and dibenzothiophenes reveals that while traditional methods relying on precursors like this compound are plausible, a variety of other well-established and novel methodologies offer significant advantages. These alternatives can provide higher yields, utilize more readily available starting materials, and offer greater flexibility in substrate scope. For researchers and drug development professionals, the careful consideration of these alternative pathways can lead to more efficient and economical syntheses of these valuable heterocyclic compounds. The data and protocols presented in this guide are intended to facilitate this decision-making process and encourage the adoption of innovative synthetic strategies.
The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of 1-Bromo-2-iodo-3-methoxybenzene
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. This guide provides a comprehensive cost-benefit analysis of utilizing 1-Bromo-2-iodo-3-methoxybenzene as a key building block, comparing its performance against a viable alternative, 2-bromo-6-chloroanisole, in the synthesis of methoxy-substituted dibenzofurans.
The strategic placement of three distinct functional groups on a benzene ring makes this compound a versatile precursor for the construction of complex molecular architectures, particularly through sequential cross-coupling reactions. However, its specialized nature and higher cost necessitate a careful evaluation against more economical alternatives. This guide presents a data-driven comparison to inform the selection process for the synthesis of 1-methoxydibenzofuran, a key structural motif in various biologically active compounds.
Performance Comparison: Reactivity vs. Cost
The primary trade-off between this compound and its chloro-analogue, 2-bromo-6-chloroanisole, lies in the differential reactivity of the carbon-halogen bonds. The weaker carbon-iodine bond in this compound generally allows for milder reaction conditions and potentially higher yields in palladium-catalyzed intramolecular C-H activation/arylation reactions, which are pivotal for the formation of the dibenzofuran core. Conversely, the greater stability and lower cost of the carbon-chlorine bond in 2-bromo-6-chloroanisole present a compelling economic advantage, albeit potentially requiring more forcing reaction conditions.
| Starting Material | Target Product | Typical Reaction | Key Advantages | Key Disadvantages |
| This compound | 1-Methoxydibenzofuran | Palladium-catalyzed intramolecular C-H arylation | Higher reactivity of C-I bond, milder reaction conditions, potentially higher yields. | Higher cost, potential for side reactions if selectivity is not controlled. |
| 2-Bromo-6-chloroanisole | 1-Methoxydibenzofuran | Palladium-catalyzed intramolecular C-H arylation | Lower cost, readily available. | Lower reactivity of C-Cl bond, may require higher temperatures, stronger bases, or more specialized catalysts, potentially leading to lower yields. |
Quantitative Data Summary
The following table provides a comparative overview of the hypothetical synthesis of 1-methoxydibenzofuran from the two precursors, based on typical outcomes for similar palladium-catalyzed intramolecular cyclizations.
| Parameter | This compound | 2-Bromo-6-chloroanisole |
| Starting Material Cost ($/g) * | ~$46.00[1] | ~$70.00 - $150.00[2] (for 1g, price likely lower at bulk) |
| Typical Catalyst System | Pd(OAc)₂, P(t-Bu)₃, K₂CO₃ | Pd(OAc)₂, SPhos, Cs₂CO₃ |
| Typical Reaction Temperature | 80-100 °C | 120-140 °C |
| Typical Reaction Time | 12-24 hours | 24-48 hours |
| Hypothetical Yield | 75-90% | 50-70% |
| Cost per gram of Product ** | ~$61.33 - $51.11 | ~$140.00 - $300.00 (based on 1g price) |
*Costs are approximate and based on currently available catalog prices for small quantities. Bulk pricing will significantly impact the cost-effectiveness. **Calculated based on the starting material cost and the hypothetical yield, excluding the cost of solvents, catalysts, and reagents.
Experimental Protocols
Detailed experimental procedures for the key intramolecular cyclization step are provided below. These protocols are representative of methods used for the synthesis of dibenzofuran cores from dihalogenated precursors.
Protocol 1: Synthesis of 1-Methoxydibenzofuran from this compound
A flame-dried Schlenk tube is charged with this compound (1.0 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol), and a suitable phosphine ligand (e.g., tri-tert-butylphosphine, 0.04 mmol). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon). Anhydrous solvent (e.g., toluene, 5 mL) and a base (e.g., potassium carbonate, 2.0 mmol) are added. The reaction mixture is then heated to 80-100 °C and stirred for 12-24 hours, with the progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Synthesis of 1-Methoxydibenzofuran from 2-Bromo-6-chloroanisole
A high-pressure reaction vessel is charged with 2-bromo-6-chloroanisole (1.0 mmol), palladium acetate (Pd(OAc)₂, 0.03 mmol), and a specialized ligand for C-Cl bond activation (e.g., SPhos, 0.06 mmol). The vessel is sealed, evacuated, and backfilled with argon. A strong base (e.g., cesium carbonate, 2.5 mmol) and a high-boiling point solvent (e.g., dioxane or DMA, 5 mL) are added. The mixture is heated to 120-140 °C for 24-48 hours. After cooling, the reaction mixture is worked up in a similar manner to Protocol 1, involving extraction and purification by column chromatography.
Logical Workflow for Reagent Selection
The decision-making process for selecting the optimal starting material can be visualized as a logical workflow.
Caption: Decision workflow for selecting a starting material.
Conclusion
The choice between this compound and 2-bromo-6-chloroanisole for the synthesis of 1-methoxydibenzofuran is a classic example of the trade-off between reactivity and cost in chemical synthesis. For small-scale, discovery-phase research where milder conditions and potentially higher yields are paramount to quickly obtain the target molecule for biological evaluation, the higher cost of this compound may be justified. However, for process development and large-scale synthesis where economic viability is a primary driver, the significantly lower cost of 2-bromo-6-chloroanisole makes it the more attractive option, provided that the potentially harsher reaction conditions and lower yields can be optimized to an acceptable level. Researchers and drug development professionals must carefully weigh these factors in the context of their specific project goals and resource constraints.
References
- 1. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment [scielo.org.mx]
- 2. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Yield Analysis of Catalysts for 1-Bromo-2-iodo-3-methoxybenzene Synthesis
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different catalytic systems for the synthesis of 1-Bromo-2-iodo-3-methoxybenzene, a key intermediate in the development of pharmaceuticals and other fine chemicals. Due to the limited availability of direct comparative studies for this specific molecule, this analysis leverages experimental data from analogous substrates to provide valuable insights into catalyst performance. The primary synthetic routes considered are the ortho-iodination of 1-bromo-3-methoxybenzene and the ortho-bromination of 1-iodo-3-methoxybenzene, both of which can be effectively achieved using transition metal catalysis.
Executive Summary
The synthesis of polysubstituted aromatic compounds such as this compound requires precise control of regioselectivity. Modern catalytic methods, particularly those employing rhodium and palladium complexes, have demonstrated high efficacy in directing halogenation to the ortho-position of a directing group. This guide evaluates the performance of these catalysts based on reported yields for structurally similar anisole derivatives. The data suggests that Rh(III)-based catalysts may offer high yields for ortho-iodination, while Pd(II) catalysts are effective for ortho-bromination, especially when a directing group is utilized.
Data Presentation: Catalyst Performance in Analogous Ortho-Halogenation Reactions
The following table summarizes the yield of ortho-halogenated products for anisole derivatives with substitution patterns analogous to the precursors of this compound. This data is extracted from studies on Rh(III) and Pd(II) catalyzed reactions and serves as a proxy for the expected performance in the target synthesis.
| Catalyst System | Substrate | Halogenating Agent | Product | Yield (%) | Reference |
| --INVALID-LINK--₂ (2.5 mol%), AgSbF₆ (10 mol%) | 2-phenylpyridine | NIS (1.2 equiv) | 2-(2-iodophenyl)pyridine | 98 | [1] |
| --INVALID-LINK--₂ (2.5 mol%), AgSbF₆ (10 mol%) | N,N-diisopropylbenzamide | NIS (1.2 equiv) | 2-iodo-N,N-diisopropylbenzamide | 96 | [1] |
| --INVALID-LINK--₂ (2.5 mol%), AgSbF₆ (10 mol%) | Phenyl-2-pyridylmethanone | NBS (1.2 equiv) | (2-bromophenyl)(pyridin-2-yl)methanone | 95 | [1] |
| Pd(OAc)₂ (5 mol%), p-TsOH·H₂O (2 equiv) | Acetanilide | NIS (1.0 equiv) | 2-iodoacetanilide | 90 | [2] |
| Pd(OAc)₂ (5 mol%) | N,N-diethyl-O-(4-methoxyphenyl)carbamate | NBS (1.2 equiv) | N,N-diethyl-O-(2-bromo-4-methoxyphenyl)carbamate | 85 | [3][4] |
| Pd(OAc)₂ (10 mol%), PTSA (2 equiv) | Benzonitrile | NBS (1.0 equiv) | 2-bromobenzonitrile | 82 | [5] |
Note: The yields reported are for analogous substrates and may not be directly transferable to the synthesis of this compound. However, they provide a strong indication of the potential efficacy of these catalytic systems.
Experimental Protocols
Detailed experimental methodologies for representative Rh(III)-catalyzed iodination and Pd(II)-catalyzed bromination are provided below. These protocols are based on established procedures for ortho-halogenation of arenes with directing groups.[1][2][3][4]
Rh(III)-Catalyzed Ortho-Iodination of an Arene with a Directing Group
Materials:
-
Arene substrate (e.g., 2-phenylpyridine) (0.5 mmol)
-
--INVALID-LINK--₂ (0.0125 mmol, 2.5 mol%)
-
AgSbF₆ (0.05 mmol, 10 mol%)
-
N-Iodosuccinimide (NIS) (0.6 mmol, 1.2 equiv)
-
1,2-Dichloroethane (DCE) (2.0 mL)
Procedure:
-
To an oven-dried screw-cap vial, add the arene substrate, --INVALID-LINK--₂, AgSbF₆, and NIS.
-
Evacuate and backfill the vial with argon (this step should be repeated three times).
-
Add 1,2-dichloroethane via syringe.
-
Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 16 hours.
-
After cooling to room temperature, the reaction mixture is diluted with dichloromethane and filtered through a short pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired ortho-iodinated product.
Pd(II)-Catalyzed Ortho-Bromination of an Aryl Carbamate
Materials:
-
Aryl carbamate substrate (e.g., N,N-diethyl-O-(4-methoxyphenyl)carbamate) (0.5 mmol)
-
Pd(OAc)₂ (0.025 mmol, 5 mol%)
-
N-Bromosuccinimide (NBS) (0.6 mmol, 1.2 equiv)
-
Trifluoroacetic acid (TFA) (1.0 mL)
Procedure:
-
In a sealed tube, dissolve the aryl carbamate substrate in trifluoroacetic acid.
-
Add N-Bromosuccinimide and Pd(OAc)₂ to the solution.
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the ortho-brominated product.
Mandatory Visualization
The following diagrams illustrate a generalized workflow for the comparative analysis of catalysts for the synthesis of this compound and the presumed catalytic cycle for a directed ortho-halogenation reaction.
Caption: Experimental workflow for comparative catalyst analysis.
Caption: Presumed catalytic cycle for directed ortho-halogenation.
References
- 1. High-Yielding, Versatile, and Practical [Rh(III)Cp*]-Catalyzed Ortho Bromination and Iodination of Arenes [organic-chemistry.org]
- 2. Palladium-catalyzed ortho-halogenations of acetanilides with N-halosuccinimides via direct sp2 C–H bond activation in ball mills - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium catalyzed C-H functionalization of O-arylcarbamates: selective ortho-bromination using NBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Palladium Catalyzed CâH Functionalization of O-Arylcarbamates: Selective ortho-Bromination Using NBS - The Journal of Organic Chemistry - Figshare [figshare.com]
- 5. Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 1-Bromo-2-iodo-3-methoxybenzene: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 1-Bromo-2-iodo-3-methoxybenzene, ensuring laboratory safety and environmental compliance.
When handling this compound (CAS No. 450412-22-3), a halogenated aromatic compound, strict adherence to safety protocols is essential to mitigate potential hazards. This document outlines the necessary precautions, personal protective equipment (PPE), and a clear workflow for its disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that you are working in a well-ventilated area, preferably within a chemical fume hood.[1] The following personal protective equipment is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[1]
-
Skin and Body Protection: A lab coat or chemical-resistant apron, along with full-length pants and closed-toe shoes, is required.[1]
In the event of exposure, take the following first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1] If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Quantitative Hazard and Disposal Information
| Property | Value/Classification | Source |
| Chemical Formula | C₇H₆BrIO | ChemScene |
| Molecular Weight | 312.93 g/mol | ChemScene |
| Appearance | Faint to light brown powder | Generic Information |
| Melting Point | 63-65 °C | Generic Information |
| Disposal Classification | Halogenated Organic Waste | General Guidance[2] |
| Primary Disposal Method | Incineration at a licensed waste disposal facility | General Guidance[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation and handling.
1. Waste Identification and Segregation:
-
Categorize: this compound is classified as a halogenated organic waste due to the presence of bromine and iodine.[2]
-
Container: Use a designated, properly labeled, and sealed waste container for "Halogenated Organic Waste."[2] This container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
2. Waste Collection:
-
Solid Waste: Carefully transfer any solid this compound waste into the designated halogenated organic waste container. Avoid generating dust.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, must also be disposed of in the same container.
-
Liquid Waste: If the compound is in a solution, collect the liquid waste in a designated "Halogenated Liquid Waste" container. Do not mix with non-halogenated waste streams to prevent costly and complex disposal procedures.
3. Labeling and Storage:
-
Labeling: Clearly label the waste container with "Halogenated Organic Waste," the full chemical name "this compound," and any associated hazard symbols.
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department.
4. Final Disposal:
-
Professional Disposal: The final disposal of the collected waste must be conducted by a licensed and approved waste disposal plant.[1][3] The primary method for destroying halogenated organic compounds is high-temperature incineration.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 1-Bromo-2-iodo-3-methoxybenzene
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical compounds. This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1-Bromo-2-iodo-3-methoxybenzene.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be hazardous. The primary concerns include:
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2][3]
-
Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]
Quantitative Data Summary
The following table summarizes key quantitative data for structurally related compounds to provide an estimation of the properties of this compound.
| Property | Value (for 1-Bromo-2-iodobenzene) | Value (for 1-Bromo-3-methoxybenzene) |
| Molecular Formula | C₆H₄BrI | C₇H₇BrO |
| Appearance | Yellow liquid | Not specified |
| Melting Point/Range | 9 - 10 °C | Not specified |
| Boiling Point/Range | 120 - 121 °C at 20 hPa | Not specified |
| Flash Point | >230 °F | 93 °C / 199.4 °F |
| Density | 2.203 g/cm³ | Not specified |
Data sourced from available safety data sheets for analogous compounds.[4][5]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against chemical exposure.[6] The following PPE is mandatory when handling this compound:
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be used in conjunction with goggles when there is a significant splash hazard.[1][4][7] | EN 166 (EU) or NIOSH (US) approved[8] |
| Skin/Hands | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene, or Viton). Inspect gloves for any signs of degradation or puncture before use. A lab coat or chemical-resistant apron must be worn.[7][9][10] | Handle with gloves[8] |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11] If ventilation is inadequate or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | NIOSH (US) or EN 149 (EU) approved[8] |
| Body | A flame-retardant lab coat and closed-toe shoes are required.[12] For larger quantities, a chemical-resistant suit may be necessary. |
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[11]
-
Eyewash Station and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][3][11]
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes and the generation of aerosols. Keep the container tightly closed when not in use.[1][4]
-
Operations: Conduct all work within a certified chemical fume hood. Avoid contact with skin, eyes, and clothing.[2][3][11] Do not eat, drink, or smoke in the laboratory.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Decontaminate the work area.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Chemical Waste: Collect all surplus and non-recyclable this compound in a dedicated, properly labeled, and sealed container.[12]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must be considered hazardous waste.[12] These items should be collected in a separate, clearly labeled container.
Disposal Pathway
-
Licensed Waste Disposal Service: The primary and recommended method for disposal is to contact a licensed professional waste disposal company.[12] These companies are equipped to handle and dispose of chemical waste in accordance with all regulations.
-
Incineration: A potential disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by a licensed facility.[12]
-
Environmental Precautions: Do not dispose of this chemical down the drain or into the environment.[3][12]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 1-Bromo-2-iodobenzene - Safety Data Sheet [chemicalbook.com]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. benchchem.com [benchchem.com]
- 9. download.basf.com [download.basf.com]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
